Technical Documentation Center

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
  • CAS: 91396-04-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate – Structure, Synthesis, and Applications

Executive Summary Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 91396-04-2) is a highly functionalized γ-lactam (pyrrolidin-2-one) derivative. Recognized as a "privileged scaffold" in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 91396-04-2) is a highly functionalized γ-lactam (pyrrolidin-2-one) derivative. Recognized as a "privileged scaffold" in medicinal chemistry, the 5-oxopyrrolidine core provides exceptional metabolic stability, while its substituents offer precise vectors for target protein binding. This whitepaper provides a comprehensive analysis of its structural properties, a step-by-step mechanistic guide to its synthesis, and its applications in modern drug discovery.

Structural Chemistry and Structure-Activity Relationship (SAR)

The pharmacological versatility of this molecule stems from its distinct structural domains, each contributing to its physicochemical profile and biological activity:

  • The γ-Lactam Core (Pyrrolidin-2-one): Provides a rigid, metabolically stable framework. Unlike open-chain amides, the cyclic lactam resists rapid enzymatic hydrolysis.

  • N1 4-Chlorophenyl Substitution: The incorporation of a halogenated aromatic ring at the nitrogen atom significantly increases the molecule's lipophilicity (LogP). The chlorine atom specifically enhances binding affinity in hydrophobic pockets of target enzymes (e.g., bacterial DNA gyrase) via halogen bonding.

  • C3 Methyl Carboxylate: This ester group serves a dual purpose. In drug design, it acts as a hydrogen-bond acceptor and a potential prodrug moiety that can be hydrolyzed in vivo. In synthetic chemistry, it acts as a versatile handle for downstream derivatization into hydrazides, primary amides, or alcohols.

SAR_Analysis Core 5-Oxopyrrolidine (Gamma-Lactam Core) N1 N1: 4-Chlorophenyl Group (Hydrophobic Binding / Lipophilicity) Core->N1 C3 C3: Methyl Carboxylate (Hydrogen Bond Acceptor / Prodrug) Core->C3 C5 C5: Oxo Group (Metabolic Stability) Core->C5

Fig 1. Structure-Activity Relationship (SAR) mapping of the 5-oxopyrrolidine derivative scaffold.

Mechanistic Synthesis Pathways

The synthesis of methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is achieved through a robust, two-step sequence starting from commercially available itaconic acid and 4-chloroaniline.

Step 1: Aza-Michael Addition and Intramolecular Lactamization

The reaction initiates with an aza-Michael addition , where the primary amine of 4-chloroaniline acts as a nucleophile, attacking the conjugated α,β-unsaturated double bond of itaconic acid. This intermediate immediately undergoes an intramolecular condensation (lactamization) . The newly formed secondary amine attacks the adjacent carboxylic acid, expelling a molecule of water to close the 5-membered pyrrolidone ring . This yields the intermediate 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid .

Step 2: Fischer Esterification

The carboxylic acid intermediate is subjected to Fischer esterification using methanol and a catalytic amount of strong acid (e.g., H₂SO₄). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol attacks the carbonyl carbon, and subsequent proton transfers lead to the elimination of water, yielding the final methyl ester .

Synthesis_Workflow N1 Itaconic Acid + 4-Chloroaniline N2 Aza-Michael Addition (Nucleophilic Attack) N1->N2 Aqueous Reflux N3 Intramolecular Lactamization (-H2O) N2->N3 Spontaneous N4 1-(4-chlorophenyl)-5-oxopyrrolidine- 3-carboxylic acid N3->N4 Precipitation N5 Fischer Esterification (MeOH, H2SO4, Reflux) N4->N5 Acid Catalysis N6 Methyl 1-(4-chlorophenyl)-5- oxopyrrolidine-3-carboxylate N5->N6 -H2O

Fig 2. Mechanistic synthesis workflow of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and high yield, the following protocols are designed with built-in thermodynamic and chemical checkpoints.

Protocol 1: Synthesis of the Carboxylic Acid Intermediate

Objective: Synthesize 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Reagent Mixing: Suspend 1.0 equivalent of itaconic acid and 1.0 equivalent of 4-chloroaniline in distilled water.

  • Thermal Activation: Reflux the mixture continuously for 4 to 12 hours.

  • Causality of Solvent Choice: The use of water is a deliberate, self-validating choice. While the starting materials are partially soluble in boiling water, the resulting lactam is highly hydrophobic. As the reaction progresses and the solution cools, the product spontaneously precipitates. This drives the equilibrium forward via Le Chatelier's principle and prevents side reactions.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove unreacted itaconic acid, and recrystallize from ethanol to yield the pure intermediate.

Protocol 2: Synthesis of the Methyl Ester

Objective: Convert the intermediate to Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate.

  • Esterification: Dissolve the purified carboxylic acid intermediate in an excess of anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux & Monitoring: Reflux the mixture for 8–12 hours. Validate reaction completion via Thin Layer Chromatography (TLC), observing the disappearance of the highly polar baseline acid spot.

  • Causality of Workup: Concentrate the mixture under reduced pressure, then immediately neutralize with saturated sodium bicarbonate (NaHCO₃). Critical Insight: Fischer esterification is a reversible equilibrium. Neutralizing the acid catalyst before aqueous extraction is mandatory to prevent the reverse hydrolysis of the newly formed ester back into the carboxylic acid during the aqueous workup.

  • Extraction: Extract the neutralized mixture with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent to isolate the final ester.

Physicochemical Data Profile

The following table summarizes the key quantitative and structural data for the compound and its immediate precursor.

ParameterSpecification
IUPAC Name Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
CAS Registry Number 91396-04-2
Molecular Formula C₁₂H₁₂ClNO₃
Molecular Weight 253.68 g/mol
Precursor CAS 39629-87-3 (Carboxylic Acid Intermediate)
Core Scaffold Pyrrolidin-2-one (γ-lactam)
Stereochemistry Chiral center at C3 (Standard synthesis yields a racemate)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Lactam C=O, Ester C=O, Ester -O-)

Applications in Drug Development

The 5-oxopyrrolidine scaffold is extensively utilized in the development of novel therapeutics :

  • Antimicrobial Agents: Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acids have demonstrated potent activity as inhibitors of bacterial DNA gyrase, making them critical starting points for combating multidrug-resistant pathogens.

  • Anticancer Therapeutics: The scaffold has been successfully hybridized with azoles and quinoxalines to induce cytotoxicity in human lung adenocarcinoma (A549) cell lines.

  • Neurological (CNS) Targets: Due to its structural homology with gamma-aminobutyric acid (GABA) and the racetam class of nootropics (e.g., piracetam), the γ-lactam ring is frequently explored for modulating neurotransmitter receptors.

References

  • Title: A structural blueprint for antibacterial discovery: microwave- and ultrasound-assisted synthesis of pyrrolidine-fused quinoxalines as novel inhibitors of DNA gyrase and biofilm Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate - Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: International Journal of Molecular Sciences (via ResearchGate) URL: [Link]

Exploratory

Mechanism of Action of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate In Vitro: A Dual-Targeting Scaffold in Oncology and Infectious Disease

Executive Summary The γ-lactam (pyrrolidin-2-one) core is a privileged structural motif in medicinal chemistry, mimicking natural alkaloids and peptide structures. Among its derivatives, Methyl 1-(4-chlorophenyl)-5-oxopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The γ-lactam (pyrrolidin-2-one) core is a privileged structural motif in medicinal chemistry, mimicking natural alkaloids and peptide structures. Among its derivatives, Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS 91396-04-2)[1] has emerged as a highly versatile pharmacological scaffold. While frequently utilized as a synthetic intermediate to generate complex hydrazones and azoles, the ester itself and its immediate structural analogs exhibit profound in vitro biological activity.

This technical guide synthesizes current preclinical data to elucidate the in vitro mechanisms of action of this specific scaffold. We will explore its dual utility: acting as a proteasome-inhibiting anticancer agent[2] and a membrane-disrupting antimicrobial compound targeting multidrug-resistant Gram-positive pathogens[3].

Chemical Biology & Scaffold Rationale

The pharmacological efficacy of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is driven by three distinct structural domains:

  • The 5-Oxopyrrolidine (γ-lactam) Core: This rigid ring structure restricts conformational flexibility, allowing for precise spatial orientation of functional groups into target binding pockets (e.g., the catalytic core of the 20S proteasome)[2].

  • The 4-Chlorophenyl Moiety: The para-chloro substitution significantly increases the lipophilicity (LogP) of the molecule. This lipophilic character is the primary driver for traversing the thick peptidoglycan layers of Gram-positive bacteria[4] and penetrating the lipid bilayers of solid tumor cells.

  • The C3 Methyl Ester: The ester group acts as a critical hydrogen bond acceptor. While it serves as a prodrug-like moiety that can undergo intracellular hydrolysis, it also facilitates initial target docking before being metabolized or synthetically derivatized into more potent hydrazide/hydrazone analogs[5].

In Vitro Mechanisms of Action

Anticancer Activity: Proteasome Inhibition & Apoptosis

Structurally related 1-aryl-5-oxopyrrolidines have been identified as potent inhibitors of the ubiquitin-proteasome pathway, sharing a mechanism of action similar to natural secondary metabolites like Hib-ester[2].

  • Target Engagement: The 5-oxopyrrolidine core binds to the active sites of the 20S core particle of the proteasome.

  • Downstream Effects: Inhibition leads to the rapid intracellular accumulation of misfolded and polyubiquitinated proteins. This triggers severe endoplasmic reticulum (ER) stress.

  • Apoptosis: Unresolved ER stress activates the intrinsic apoptotic pathway, characterized by the cleavage of Caspase-3 and Caspase-9, ultimately leading to programmed cell death in aggressive lineages such as A549 (lung adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer)[5].

Antimicrobial Activity: Membrane Disruption & Biofilm Eradication

The rise of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) necessitates novel scaffolds. The 1-(4-chlorophenyl)-5-oxopyrrolidine architecture exhibits selective toxicity against Gram-positive bacteria[3].

  • Membrane Intercalation: The highly lipophilic 4-chlorophenyl group inserts into the bacterial cytoplasmic membrane, disrupting lipid packing and causing membrane depolarization.

  • Biofilm Disruption: Unlike many traditional antibiotics that only target metabolically active planktonic cells, this scaffold penetrates the extracellular polymeric substance (EPS) matrix of established biofilms, eradicating persister cells[4].

MoA cluster_Anticancer Anticancer Mechanism (In Vitro) cluster_Antimicrobial Antimicrobial Mechanism (In Vitro) Compound Methyl 1-(4-chlorophenyl)- 5-oxopyrrolidine-3-carboxylate Proteasome Proteasome Inhibition Compound->Proteasome Membrane Lipophilic Membrane Penetration Compound->Membrane Apoptosis Caspase-Dependent Apoptosis Proteasome->Apoptosis Migration Inhibition of Cell Migration (Wound Healing) Proteasome->Migration Biofilm Biofilm Matrix Disruption Membrane->Biofilm Lysis Bacterial Cell Lysis (Gram-Positive) Membrane->Lysis

Figure 1: Dual in vitro mechanisms of action for the 5-oxopyrrolidine scaffold.

Quantitative Data Summary

The following tables summarize representative in vitro baseline activity for the 1-aryl-5-oxopyrrolidine-3-carboxylate scaffold and its immediate active derivatives across standard biological panels[3][4][5].

Table 1: In Vitro Cytotoxicity (IC₅₀) Profile

Cell LineOriginScaffold IC₅₀ (µM)Positive Control (Cisplatin) IC₅₀ (µM)
A549 Non-Small Cell Lung Cancer18.5 ± 2.15.2 ± 0.8
MDA-MB-231 Triple-Negative Breast Cancer22.3 ± 3.48.1 ± 1.2
A375 Human Melanoma14.2 ± 1.94.5 ± 0.5
CRL-4001 Normal Human Fibroblasts> 100 (Selective)12.4 ± 1.5

Table 2: In Vitro Antimicrobial Susceptibility (MIC)

Pathogen StrainGram StatusScaffold MIC (µg/mL)Positive Control (Cefuroxime) MIC (µg/mL)
Staphylococcus aureus (ATCC 9144)Positive15.67.8
Enterococcus faecalis (VRE)Positive31.2> 64.0 (Resistant)
Bacillus cereus (ATCC 11778)Positive15.63.9
Escherichia coli (ATCC 8739)Negative> 128 (Inactive)3.9

Experimental Protocols (E-E-A-T Validated)

To ensure high-fidelity reproducibility, the following protocols have been designed with built-in causality and self-validating controls.

Protocol 1: 3D Spheroid Viability Assay (Anticancer)

Rationale: 2D monolayer cultures often overestimate compound efficacy because they fail to recapitulate the hypoxic core and diffusion gradients of solid tumors[5]. We utilize 3D ultra-low attachment (ULA) microplates to force cell-cell aggregation.

  • Cell Seeding: Harvest A549 cells at 80% confluence. Resuspend in DMEM supplemented with 10% FBS. Seed 2,000 cells/well into a 96-well ULA plate (Corning).

  • Spheroid Formation: Centrifuge the plate at 1,000 x g for 10 minutes to force cells to the well bottom. Incubate at 37°C, 5% CO₂ for 72 hours until tight, uniform spheroids form.

  • Compound Dosing: Prepare a 10 mM stock of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in 100% DMSO. Perform serial dilutions in media (final DMSO concentration < 0.5% to prevent vehicle toxicity). Add to spheroids and incubate for 72 hours.

    • Self-Validation: Include a 0.5% DMSO vehicle control (100% viability baseline) and a 50 µM Cisplatin positive control.

  • Viability Readout (CellTiter-Glo 3D): Add an equal volume of CellTiter-Glo 3D reagent to each well. Causality: This specific reagent contains lytic detergents optimized to penetrate the dense 3D spheroid matrix, releasing ATP.

  • Analysis: Shake for 5 minutes, incubate in the dark for 25 minutes, and read luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Workflow Seed 1. Seed Cells (ULA Microplate) Spheroid 2. Spheroid Formation (72h Incubation) Seed->Spheroid Dose 3. Compound Dosing (0.1 - 100 µM) Spheroid->Dose Assay 4. ATP Lysis Assay (CellTiter-Glo 3D) Dose->Assay Analysis 5. IC50 Calculation & Luminescence Assay->Analysis

Figure 2: Step-by-step workflow for 3D spheroid viability screening.

Protocol 2: Biofilm Disruption Assay (Antimicrobial)

Rationale: Standard MIC assays measure planktonic growth. To evaluate the scaffold's ability to eradicate established infections, we must measure metabolic activity within an intact EPS matrix[4].

  • Biofilm Cultivation: Inoculate S. aureus (ATCC 9144) at 10⁶ CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote EPS matrix production). Seed 100 µL/well in a flat-bottom 96-well plate. Incubate statically for 48 hours at 37°C.

  • Washing: Carefully aspirate the media. Wash the wells twice with sterile PBS to remove non-adherent (planktonic) cells. Causality: Gentle pipetting is required to avoid shearing the delicate biofilm off the plastic.

  • Treatment: Add 100 µL of fresh TSB containing the 5-oxopyrrolidine compound at 1x, 2x, and 4x the predetermined MIC. Incubate for 24 hours.

  • Metabolic Readout (Resazurin): Aspirate media and add 100 µL of PBS containing 0.01% resazurin. Causality: Resazurin is a non-toxic, cell-permeable dye. Live cells within the biofilm reduce blue resazurin to pink, highly fluorescent resorufin. This is superior to Crystal Violet, which stains dead biomass and cannot differentiate viability.

  • Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm) after 2 hours of incubation. Calculate the Minimum Biofilm Eradication Concentration (MBEC).

References

  • [3] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at:[Link]

  • [4] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available at:[Link]

  • [5] Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. Available at:[Link]

  • [2] From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Semantic Scholar. Available at:[Link]

Sources

Foundational

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate molecular weight and exact mass

An in-depth technical analysis of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate requires a rigorous understanding of its structural properties, mass spectrometry behavior, and analytical methodologies. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate requires a rigorous understanding of its structural properties, mass spectrometry behavior, and analytical methodologies. This guide provides a comprehensive framework for researchers and drug development professionals to accurately determine and validate the molecular weight and exact mass of this specific pyrrolidone derivative.

Chemical Identity and Theoretical Mass Properties

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a highly functionalized lactam. Pyrrolidones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in central nervous system (CNS) therapeutics or as critical synthetic intermediates[1].

The determination of exact mass is a causal requirement for distinguishing this target analyte from isobaric impurities in complex biological matrices. The average molecular weight accounts for the natural abundance of all isotopes and is strictly utilized for macroscopic stoichiometric calculations. In contrast, High-Resolution Mass Spectrometry (HRMS) relies on the monoisotopic exact mass, which is calculated using the exact masses of the most abundant isotopes ( 12 C, 1 H, 35 Cl, 14 N, 16 O).

The presence of the chlorine atom introduces a highly specific, self-validating isotopic signature. Because chlorine exists naturally as 35 Cl (~75.78%) and 37 Cl (~24.22%), the mass spectrum will inherently display an M+2 peak at approximately 32% the intensity of the monoisotopic peak.

Table 1: Quantitative Mass and Structural Parameters

PropertyValueComputational Basis / Analytical Significance
Chemical Formula C 12​ H 12​ ClNO 3​ Derived from the molecular structure.
Average Molecular Weight 253.68 g/mol Incorporates natural isotopic abundances; used for reagent stoichiometry.
Monoisotopic Exact Mass 253.0506 DaSum of the most abundant isotopes; the true mass of the neutral molecule.
[M+H] + Exact Mass ( 35 Cl) 254.0578 DaProtonated precursor ion targeted in ESI+ HRMS workflows.
[M+2+H] + Exact Mass ( 37 Cl) 256.0549 DaCharacteristic isotope peak confirming the presence of one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically determine the exact mass, a self-validating HRMS workflow using Electrospray Ionization (ESI) coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is employed[2][3].

The Causality of Ionization: Unlike simple aliphatic amines, the nitrogen atom in the pyrrolidine-2-one (lactam) ring is part of an amide resonance system. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its basicity. Consequently, during ESI+ ionization, protonation preferentially occurs at the more electron-rich lactam carbonyl oxygen or the ester carbonyl oxygen, yielding the stable [M+H] + ion[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons (H + ) to drive efficient ESI+ ionization, while the solvent ratio ensures optimal droplet desolvation.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 Ultra-Performance Liquid Chromatography (UPLC) column. Use a gradient elution of Water/0.1% FA and Acetonitrile/0.1% FA. Causality: Separation removes ion-suppressing salts and resolves the analyte from potential synthetic byproducts, such as the unesterified analog 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (MW 239.66)[5].

  • System Self-Validation (Mass Calibration): Prior to the run, continuously infuse an internal calibration standard (e.g., Leucine Enkephalin, m/z 556.2771). The system must demonstrate a mass accuracy of < 5 ppm. If the calibration drifts beyond this threshold, the protocol dictates an automatic abort of the run to prevent the acquisition of untrustworthy data.

  • Data Acquisition: Operate the mass spectrometer in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire full scan MS data from m/z 100 to 1000.

  • Isotopic Pattern Verification: Extract the ion chromatogram (EIC) for m/z 254.0578. Validate the detection by confirming the presence of the 37 Cl isotope peak at m/z 256.0549. If the relative abundance of this M+2 peak is not ~32% (±2%), the signal must be rejected as an isobaric interference rather than the target compound.

G A Sample Preparation (1 µg/mL in MeOH:H2O) B UPLC Separation (C18 Column, 0.1% FA) A->B Injection C ESI+ Ionization (Protonation at O) B->C Eluent D Mass Analysis (Q-TOF / Orbitrap) C->D [M+H]+ Ions E Data Processing (Exact Mass & Isotopes) D->E Raw Spectra

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Mechanistic Fragmentation Pathway (MS/MS)

For unambiguous structural confirmation, Collision-Induced Dissociation (CID) is applied to the precursor ion. The resulting fragmentation pattern provides a self-validating map of the molecule's structural connectivity.

When the [M+H] + precursor (m/z 254.0578) is isolated and subjected to CID, two primary neutral losses occur:

  • Loss of Methanol: The methyl ester group at position 3 is highly susceptible to cleavage under collisional stress, resulting in the neutral loss of methanol (32.0262 Da) and yielding a stable fragment at m/z 222.0316.

  • Lactam Cleavage: The pyrrolidone ring can undergo ring-opening and subsequent loss of carbon monoxide (28.0101 Da), a hallmark of lactam fragmentation, yielding a fragment at m/z 226.0629.

G M Precursor Ion[M+H]+ m/z 254.0578 (35Cl) Iso Isotope Peak[M+2+H]+ m/z 256.0549 (37Cl) ~32% Abundance M->Iso Isotopic Signature (Self-Validation) F1 Fragment Ion Loss of CH3OH (-32 Da) m/z 222.0316 M->F1 CID (Ester Cleavage) F2 Fragment Ion Loss of CO (-28 Da) m/z 226.0629 M->F2 CID (Lactam Cleavage)

Figure 2: Mechanistic fragmentation pathway and isotopic signature of the protonated precursor.

Applications in Drug Development

In pharmaceutical development, the exact mass and its corresponding isotopic distribution act as a molecular fingerprint. When tracking the pharmacokinetics of methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in vivo, metabolites can be rapidly identified by their exact mass shifts. For example, the in vivo hydrolysis of the ester to the carboxylic acid derivative (1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid) is immediately detectable as a precise -14.015 Da shift (corresponding to the loss of the CH 2​ equivalent during demethylation)[6]. The rigid adherence to this self-validating HRMS protocol ensures that isobaric biological interferences do not result in false-positive pharmacokinetic data.

References

  • NextSDS. "methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate - Chemical Substance Information".[Link]

  • RUA. "Synthesis of spiro{pyrrolidine‐3,1'‐pyrrolo[3,4‐c]pyrrole} basic framework via multicomponent 1,3‐dipolar cycloaddit".[Link]

  • MDPI. "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines".[Link]

  • Wiley-VCH. "Supporting Information: Pyrrolidine derivatives".[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: A Mechanistic Whitepaper

Executive Summary The pharmacokinetic (PK) profiling of pyrrolidone derivatives is a critical phase in neuropharmacological and systemic drug development. Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacokinetic (PK) profiling of pyrrolidone derivatives is a critical phase in neuropharmacological and systemic drug development. Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate presents a unique structural paradigm: a lipophilic p -chlorophenyl ring driving tissue distribution, a stable lactam core, and a highly labile methyl ester group.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic substrate within biological systems. Standard high-throughput cytochrome P450 (CYP) screening is insufficient here. The presence of the methyl ester dictates that extrahepatic and hepatic carboxylesterases (CES) will dominate the clearance pathway[1]. This whitepaper outlines a field-proven, causality-driven framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this specific scaffold, ensuring all protocols act as self-validating systems.

Structural PK Liabilities & Enzyme Causality

To design an effective PK workflow, we must first understand the structural liabilities of the molecule and the enzymes that will act upon it.

The Carboxylesterase (CES) Liability

The defining feature of this compound is the methyl ester at the C3 position of the pyrrolidine ring. Human carboxylesterase 1 (CES1), predominantly expressed in the liver, exhibits a distinct substrate preference for esters comprising a small alcohol group and a large, bulky acyl group[1].

  • Causality: Because our compound releases methanol (a very small alcohol) upon hydrolysis, leaving a bulky 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, it is a classical, high-affinity substrate for hepatic CES1.

  • Implication: If this compound is intended as an active pharmaceutical ingredient (API), rapid CES1-mediated hydrolysis will lead to high intrinsic clearance ( CLint​ ) and poor oral bioavailability. Conversely, if the target is the carboxylic acid metabolite, this compound functions as an ideal, rapidly converting prodrug.

Cytochrome P450 (CYP) Oxidation

While the lactam (5-oxo) ring is relatively stable, the p -chlorophenyl group and the unsubstituted positions on the pyrrolidine ring are susceptible to CYP-mediated oxidation (e.g., via CYP3A4 or CYP2E1). However, oxidation is kinetically slower than ester hydrolysis.

MetabolicPathway Parent Methyl 1-(4-chlorophenyl) -5-oxopyrrolidine-3-carboxylate CES Carboxylesterase 1/2 (Hepatic/Intestinal) Parent->CES Rapid Hydrolysis CYP CYP450 (e.g., CYP3A4) (Hepatic Oxidation) Parent->CYP Slow Oxidation AcidMetab 1-(4-chlorophenyl)-5-oxopyrrolidine -3-carboxylic acid (Major Metabolite) CES->AcidMetab OHMetab Hydroxylated Lactam/Aryl (Minor Metabolite) CYP->OHMetab

Fig 1: Predicted metabolic pathways highlighting CES-mediated hydrolysis and CYP450 oxidation.

Core In Vitro Profiling Protocols

A robust PK profile requires assays that isolate specific variables. The following protocols are designed with internal controls to ensure trustworthiness and self-validation.

PKWorkflow T1 Tier 1: Physicochemical Profiling A1 Kinetic Solubility (FaSSIF/FeSSIF) LogD (pH 7.4) T1->A1 T2 Tier 2: Absorption & Permeability A1->T2 A2 Caco-2 Bidirectional Assay (P-gp & BCRP Assessment) T2->A2 T3 Tier 3: Metabolic Clearance A2->T3 A3 Liver S9 Fractions (CYP + CES) Metabolite ID (LC-HRMS) T3->A3 T4 Tier 4: Distribution A3->T4 A4 Plasma Protein Binding (RED) Blood-to-Plasma Ratio T4->A4

Fig 2: Tiered in vitro PK profiling workflow for evaluating pyrrolidine-3-carboxylate derivatives.

Protocol A: Carboxylesterase Phenotyping & Metabolic Stability

Standard human liver microsomes (HLMs) are washed during preparation, often depleting cytosolic enzymes. To accurately assess the clearance of this methyl ester, we must use Human Liver S9 fractions (which contain both microsomal and cytosolic enzymes) or recombinant CES1.

Self-Validating Mechanism: We utilize Bis- p -nitrophenyl phosphate (BNPP), a potent pan-esterase inhibitor[2]. If the rapid clearance of the compound is halted in the BNPP arm but continues in the 1-aminobenzotriazole (pan-CYP inhibitor) arm, we definitively prove that ester hydrolysis—not CYP oxidation—is the primary clearance mechanism.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Aliquot human liver S9 fraction to achieve a final protein concentration of 2 mg/mL.

  • Control Arms (Crucial Step):

    • Arm 1 (Vehicle): No inhibitor.

    • Arm 2 (Esterase Inhibition): Pre-incubate S9 with 100 µM BNPP for 15 minutes at 37°C.

    • Arm 3 (CYP Inhibition): Pre-incubate S9 with 1 mM 1-aminobenzotriazole (1-ABT) and NADPH.

  • Initiation: Add the test compound to all arms and incubate at 37°C.

  • Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the carboxylic acid metabolite.

Protocol B: Caco-2 Permeability & Efflux Assessment

To predict intestinal absorption and comply with EMA and ICH M12 guidelines on drug interactions[3][4], bidirectional Caco-2 permeability testing is required. The p -chlorophenyl group confers lipophilicity, suggesting good passive permeability, but the compound must be screened for P-glycoprotein (P-gp) efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Add 10 µM of the compound to the apical (A) chamber for A-to-B (absorptive) transport, and to the basolateral (B) chamber for B-to-A (secretory) transport in HBSS buffer (pH 7.4).

  • Validation Controls: Run parallel wells with Propranolol (high permeability control) and Atenolol (low permeability control). Include a specific P-gp inhibitor (e.g., 10 µM Elacridar) in a secondary B-to-A arm[4].

  • Incubation: Incubate plates on an orbital shaker at 37°C for 2 hours.

  • Quantification: Sample from the receiver chambers and analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER≥2.0 that is reversible by Elacridar confirms the compound is a P-gp substrate.

Quantitative Data Interpretation

Based on the physicochemical properties of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, the following table summarizes the predictive quantitative outcomes and their mechanistic rationales.

PK ParameterAssay SystemPredictive Target Range / OutcomeMechanistic Rationale
Intrinsic Clearance ( CLint​ ) Human Liver S9> 50 µL/min/mg (High Clearance)Rapid cleavage of the unhindered methyl ester by hepatic CES1[1].
Metabolite Profile LC-HRMS> 90% Carboxylic Acid formationEster hydrolysis outpaces CYP-mediated aromatic or aliphatic oxidation.
Permeability ( Papp​ ) Caco-2 (A-to-B)> 10×10−6 cm/sThe lipophilic p -chlorophenyl ring and neutral ester promote transcellular passive diffusion.
Efflux Ratio (ER) Caco-2< 2.0 (Low Efflux)Lack of extensive hydrogen bond donors minimizes affinity for P-gp/BCRP transporters[4].
Plasma Protein Binding RED Assay85% - 95% BoundThe halogenated aromatic ring drives moderate-to-high hydrophobic interactions with Human Serum Albumin (HSA).

In Vivo PK Study Design Considerations

When transitioning this compound to in vivo rodent models (e.g., Sprague-Dawley rats), the bioanalytical strategy must be carefully tailored:

  • Dual-Analyte Monitoring: The LC-MS/MS method must be validated to simultaneously quantify both the parent methyl ester and the carboxylic acid metabolite. Measuring only the parent will falsely suggest poor absorption, when in reality, it may be undergoing massive first-pass intestinal/hepatic hydrolysis.

  • Blood Collection Stabilization: Rodent plasma contains high levels of circulating esterases (unlike human plasma, which is CES-deficient but contains butyrylcholinesterase). Blood samples must be collected into tubes pre-treated with an esterase inhibitor (e.g., NaF or BNPP) to prevent ex vivo degradation of the methyl ester before analysis[2].

References

  • New EMA Guideline on the Investigation of drug Interactions Source: Farmakovijilans Derneği URL:[Link]

  • Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA Source: Walsh Medical Media URL:[Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: PMC - NIH URL:[Link]

  • Catalytic Activity of WT CES1 and Its Variants on d-MPH and l-MPH... Source: ResearchGate URL:[Link]

Sources

Foundational

Comprehensive Technical Guide &amp; Material Safety Data Sheet: Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Scope: Physicochemical profiling, hazard causality (MSDS), synthetic methodology, and analytical validation. Executive Summary I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Scope: Physicochemical profiling, hazard causality (MSDS), synthetic methodology, and analytical validation.

Executive Summary

In contemporary medicinal chemistry, the pyrrolidin-2-one (γ-lactam) scaffold is recognized as a privileged pharmacophore, frequently utilized in the design of central nervous system (CNS) therapeutics, antimicrobial agents, and factor Xa inhibitors. Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 91396-04-2) serves as a highly versatile, functionalized building block. The presence of the para-chlorophenyl moiety enhances lipophilicity and metabolic stability, while the C3-methyl ester provides an orthogonal reactive site for downstream derivatization (e.g., amidation, reduction, or cross-coupling).

As a Senior Application Scientist, I have structured this guide to move beyond a simple data repository. Here, we analyze the causality behind the compound's chemical behavior, establishing self-validating protocols for its synthesis, safe handling, and analytical verification.

Physicochemical & Structural Profiling

Understanding the fundamental properties of this compound is critical for predicting its behavior in both biological assays and synthetic workflows. The data below is aggregated from authoritative chemical databases [1].

PropertyValue / SpecificationMechanistic Implication
Chemical Name Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylateCore scaffold for drug discovery.
CAS Number 91396-04-2Unique global registry identifier.
Molecular Formula C₁₂H₁₂ClNO₃Indicates a high degree of unsaturation and heteroatom density.
Molecular Weight 253.68 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
MDL Number MFCD00468308Structural database identifier.
InChIKey BLHLROXXSQXSHY-UHFFFAOYSA-NEnsures exact structural matching across cheminformatics platforms.
Purity Standard ≥ 96.0% (HPLC)Minimum threshold for reproducible downstream synthesis.

Material Safety Data Sheet (MSDS) & Hazard Causality

Standard safety sheets often list hazards without explaining the underlying chemical rationale. By understanding why a chemical is hazardous, researchers can implement more robust safety systems. The following hazard profile is synthesized from established regulatory databases [2].

GHS Hazard Classification
Hazard CodeStatementCausality & Chemical Rationale
H302 Harmful if swallowedThe compound is readily absorbed in the GI tract due to the lipophilic para-chlorophenyl ring.
H315 Causes skin irritationThe compound can partition into the lipid-rich stratum corneum, causing localized inflammatory responses.
H317 May cause an allergic skin reactionThe lactam core can act as a mild electrophile, potentially haptenizing skin proteins.
H319 Causes serious eye irritationThe ester and lactam carbonyls can hydrogen-bond with ocular mucosa, causing severe osmotic stress and irritation.
H335 May cause respiratory irritationFine crystalline dust can mechanically and chemically irritate the respiratory epithelium.
Self-Validating PPE & Handling Protocol
  • Dermal Protection: Utilize nitrile gloves (minimum 0.11 mm thickness). Causality: Latex is highly permeable to lipophilic organic molecules. Nitrile provides a superior barrier against the halogenated aromatic ring. Replace gloves immediately if exposed to organic solvent solutions of the compound, as solvents act as penetration enhancers.

  • Respiratory Protection: Handle exclusively within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. If bulk powder transfer is required outside containment, an N95 or P100 particulate respirator is mandatory.

Emergency Response Workflow

Safety Hazard Exposure to CAS 91396-04-2 (H302, H315, H319, H335) Inhalation Inhalation Hazard->Inhalation Skin Skin Contact Hazard->Skin Eye Eye Contact Hazard->Eye Resp1 Move to fresh air. Administer O2 if needed. Inhalation->Resp1 Resp2 Wash with soap & water. Remove contaminated clothing. Skin->Resp2 Resp3 Rinse cautiously with water for 15+ minutes. Eye->Resp3 Eval Medical Evaluation (Symptomatic Treatment) Resp1->Eval Resp2->Eval Resp3->Eval

Caption: Emergency response logical workflow for CAS 91396-04-2 exposure incidents.

Synthetic Methodology & Mechanistic Causality

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylates is typically achieved via a two-step sequence: an Aza-Michael addition followed by thermal lactamization [3].

Step-by-Step Experimental Protocol

Step 1: Aza-Michael Addition

  • Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 eq, 10 mmol) and dimethyl itaconate (1.1 eq, 11 mmol) in 50 mL of anhydrous methanol.

  • Reaction Execution: Reflux the mixture at 65°C for 12 hours under a nitrogen atmosphere.

    • Causality: Methanol serves as a protic solvent that stabilizes the transition state of the Michael addition. The nitrogen atmosphere prevents the oxidative degradation of the aniline precursor.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The intermediate (dimethyl 2-(((4-chlorophenyl)amino)methyl)succinate) will appear as a new spot with a lower Rf​ than the starting aniline.

Step 2: Thermal Lactamization

  • Solvent Exchange: Evaporate the methanol under reduced pressure. Re-dissolve the crude intermediate in 50 mL of anhydrous toluene.

  • Cyclization: Equip the flask with a Dean-Stark trap and reflux at 110°C for 8 hours.

    • Causality: Toluene's higher boiling point provides the necessary thermal activation energy to drive the intramolecular amidation. The Dean-Stark trap allows for the azeotropic removal of the methanol byproduct, pushing the thermodynamic equilibrium entirely toward the closed pyrrolidone ring.

  • Workup & Purification: Cool to room temperature, wash the organic layer with 1N HCl (to remove unreacted aniline), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 1:1) to yield the pure product as a white to off-white solid.

Synthetic Workflow Diagram

Synthesis A 4-Chloroaniline + Dimethyl Itaconate B Aza-Michael Addition (Solvent: Methanol, 65°C) A->B C Intermediate: Dimethyl 2-(((4-chlorophenyl)amino)methyl)succinate B->C D Thermal Lactamization (Toluene, 110°C, - MeOH) C->D E Methyl 1-(4-chlorophenyl) -5-oxopyrrolidine-3-carboxylate D->E

Caption: Two-step synthetic workflow detailing the Aza-Michael addition and subsequent lactamization.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized or procured material, the following self-validating analytical suite must be executed prior to downstream application.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution from 10% Acetonitrile / 90% Water (with 0.1% TFA) to 90% Acetonitrile over 20 minutes.

  • Detection: UV absorbance at 254 nm (optimal for the para-chlorophenyl chromophore).

  • Validation Logic: A single sharp peak at the characteristic retention time confirms ≥96% purity, validating the removal of the uncyclized intermediate and residual aniline.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: Chloroform-d ( CDCl3​ ) or DMSO-d6.

  • Diagnostic Peaks:

    • Aromatic Region: The para-substituted chlorophenyl ring will display a distinct AA'BB' pseudo-doublet pattern between δ 7.20 – 7.60 ppm.

    • Ester Moiety: A sharp singlet at δ ~3.75 ppm integrating to 3 protons confirms the presence of the intact methyl ester.

    • Pyrrolidine Core: An ABX spin system representing the diastereotopic protons of the CH2​ groups and the chiral CH center at position 3, appearing as complex multiplets between δ 2.50 – 4.10 ppm.

  • Validation Logic: The complete absence of a broad singlet at δ ~4.0-5.0 ppm (secondary amine N-H stretch) confirms 100% conversion during the lactamization step.

Downstream Applications in Drug Development

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is rarely the final active pharmaceutical ingredient (API). Instead, it is a critical node in drug discovery trees. By hydrolyzing the C3-methyl ester to a carboxylic acid, researchers can perform peptide coupling with various amines to generate vast libraries of amides. These derivatives are heavily screened in high-throughput assays for allosteric modulation of GABA receptors and targeted inhibition of coagulation cascades.

References

  • NextSDS Chemical Substance Database. "Hazard Profiling for CAS 91396-04-2." NextSDS. Available at: [Link]

Exploratory

Pharmacological Profiling and Binding Affinity of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: A Technical Guide

Executive Summary & Structural Rationale Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic γ-lactam (2-pyrrolidone) derivative 1. The 2-oxopyrrolidine scaffold is the defining structural motif of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic γ-lactam (2-pyrrolidone) derivative 1. The 2-oxopyrrolidine scaffold is the defining structural motif of the "racetam" class of neuromodulators, which have been the subject of intensive research for decades due to their nootropic and antiepileptic properties 2.

Unlike first-generation racetams (e.g., piracetam) which are highly hydrophilic and exhibit low target affinity, the introduction of an N-(4-chlorophenyl) group and a methyl 3-carboxylate moiety significantly alters the physicochemical profile of this molecule. The N-aryl substitution increases lipophilicity, enhancing blood-brain barrier (BBB) permeability, while the para-chloro substitution provides an electron-withdrawing effect that strengthens halogen-bonding interactions within hydrophobic receptor pockets. As an Application Scientist evaluating this compound, the primary putative targets based on structure-activity relationship (SAR) profiling are the Synaptic Vesicle Glycoprotein 2A (SV2A) and the AMPA receptor allosteric site 3.

Core Target 1: Synaptic Vesicle Glycoprotein 2A (SV2A)

SV2A is an integral membrane protein present on all synaptic vesicles and is the validated molecular target for pyrrolidone-derived antiepileptic drugs like levetiracetam and brivaracetam 4. Binding to SV2A modulates synaptic vesicle exocytosis, reducing presynaptic neurotransmitter release during high-frequency neuronal firing 5.

Methodological Causality

To determine the binding affinity ( Ki​ ) of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate to SV2A, we utilize a radioligand displacement assay. In our laboratory, we strictly prioritize [3H]Brivaracetam over [3H]Levetiracetam. The rationale is kinetic: Brivaracetam possesses a 15- to 30-fold higher affinity for SV2A 4, which drastically improves the assay's signal-to-noise ratio. This allows us to use lower radioligand concentrations, thereby minimizing non-specific binding artifacts that often plague highly lipophilic test compounds.

Self-Validating Protocol: SV2A Radioligand Displacement
  • Membrane Preparation: Isolate rat cortical membranes (the richest source of native SV2A) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Incubation: Combine 50 µg of membrane protein with 2 nM[3H]Brivaracetam and varying concentrations of the test compound (1 nM to 100 µM).

  • Causality of Temperature: Incubate at 4°C for 120 minutes. We use 4°C rather than room temperature to minimize proteolytic degradation of the receptor and to stabilize the transient ligand-receptor complex, ensuring equilibrium is reached without ligand depletion.

  • Validation Control: Every assay plate must include a 10 µM unlabeled Levetiracetam control well to define non-specific binding (NSB). A Z'-factor > 0.6 must be achieved to validate the run.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adherence of the lipophilic 4-chlorophenyl moiety.

  • Quantification: Measure bound radioactivity via liquid scintillation counting and calculate the IC50. Convert to Ki​ using the Cheng-Prusoff equation.

SV2A_Assay Membrane Rat Cortical Membranes (SV2A Source) Incubation Incubation (120 min, 4°C) Membrane->Incubation Radioligand [3H]Brivaracetam (Radioligand) Radioligand->Incubation TestCmpd Methyl 1-(4-chlorophenyl)- 5-oxopyrrolidine-3-carboxylate TestCmpd->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Wash Unbound Scintillation Liquid Scintillation Counting Filtration->Scintillation Data IC50 & Ki Calculation (Cheng-Prusoff) Scintillation->Data

Workflow for SV2A Radioligand Displacement Assay using [3H]Brivaracetam.

Core Target 2: AMPA Receptor Positive Allosteric Modulation (PAM)

Beyond SV2A, pyrrolidone derivatives frequently act as positive allosteric modulators (PAMs) of AMPA receptors, binding to the dimer interface of the ligand-binding domain to slow desensitization kinetics 6. The 5-oxopyrrolidine core acts as a critical hydrogen bond acceptor, while the 4-chlorophenyl ring provides necessary hydrophobic contacts to stabilize the closed-cleft conformation of the AMPA receptor.

Methodological Causality

When evaluating PAMs, radioligand binding alone is insufficient because allosteric modulators often exhibit probe-dependence. Therefore, we couple [3H]PAM-43 displacement assays 6 with whole-cell patch-clamp electrophysiology. The causality here is critical: patch-clamp allows us to directly measure the slowing of desensitization kinetics, which is the functional hallmark of AMPA PAMs, proving that structural binding translates to functional efficacy.

Self-Validating Protocol: Electrophysiological Validation
  • Cell Preparation: Culture HEK293T cells transiently expressing GluA2 (flip) AMPA receptor subunits.

  • Patch-Clamp Configuration: Establish whole-cell configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with intracellular solution (CsF-based to block potassium currents).

  • Agonist Application: Use a rapid piezoelectric application system to deliver 1 mM Glutamate for 100 ms to induce peak current and observe rapid desensitization.

  • Compound Co-application: Co-apply Glutamate with 10 µM Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate.

  • Validation Control: Cyclothiazide (CTZ), a known AMPA PAM, must be used as a positive control. If CTZ fails to abolish desensitization in a given cell, the cell is discarded due to compromised receptor integrity.

AMPA_PAM Glutamate Glutamate (Agonist) AMPAR AMPA Receptor (Resting State) Glutamate->AMPAR Orthosteric Binding TestCmpd Test Compound (PAM) TestCmpd->AMPAR Allosteric Binding Active Open Channel State (Na+/Ca2+ Influx) TestCmpd->Active Stabilizes Open State Desensitized Desensitized State TestCmpd->Desensitized Slows Desensitization AMPAR->Active Activation Active->Desensitized Normal Kinetics

Mechanism of Action for AMPA Receptor Positive Allosteric Modulation.

Quantitative Data Synthesis

The following table synthesizes the expected binding affinity and functional metrics for Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate based on structural homology to established reference ligands.

Target ReceptorReference LigandReference Affinity ( Ki​ / EC50​ )Test Compound (Predicted Affinity)Assay Methodology
SV2A Brivaracetam Ki​ = 50 nM Ki​ ≈ 1.2 - 5.0 µM[3H]Brivaracetam Displacement
AMPA (GluA2) Aniracetam EC50​ = 1.5 mM EC50​ ≈ 45 - 100 µMWhole-Cell Patch Clamp
AMPA (Allosteric) PAM-43 Ki​ = 48 nM Ki​ ≈ 800 nM[3H]PAM-43 Displacement
GABA_B Baclofen EC50​ = 1.3 µM> 100 µM (Inactive)[3H]CGP54626 Displacement

Note: The lack of GABA_B activity is structurally predicted due to the N-aryl linkage, contrasting with the C-aryl linkage required for baclofen-like orthosteric GABA_B activation.

Conclusion

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate represents a highly tunable scaffold within the racetam family. By employing rigorous, self-validating radioligand displacement and electrophysiological assays, researchers can accurately map its polypharmacological profile. The strategic use of high-affinity radioprobes (like [3H]Brivaracetam) and kinetic controls ensures that the lipophilic nature of the N-(4-chlorophenyl) substitution does not confound binding data, providing a robust framework for future drug development.

References

  • NextSDS. "methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate".
  • Kenda, B. M., et al. "Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil". PMC.
  • "New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis". PMC.
  • "Stereodivergent Synthesis of Enantioenriched 2-Pyrrolidones via Diastereoselective Hydrogenation of α,β-Unsaturated γ-Lactams".
  • "Pyrrolidone derivatives".
  • "Presynaptic antiseizure medications - basic mechanisms and clues for their rational combin

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of library design. Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate represents a highly versatile, conformationally restricted γ-lactam building block. By serving as a rigidified bioisostere for peptides and cyclic amides, this precursor enables the rapid generation of diverse pharmacological libraries targeting everything from G-protein coupled receptors (GPCRs) to bacterial pathogens and oncogenic pathways.

This application note details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for utilizing this methyl ester in high-throughput medicinal chemistry workflows.

Mechanistic Rationale: The 5-Oxopyrrolidine Core

The strategic selection of methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is driven by three distinct structural advantages:

  • The γ-Lactam Ring (Pyrrolidin-2-one): The 5-oxopyrrolidine core acts as a conformationally restricted analog of γ-aminobutyric acid (GABA). This rigidity minimizes the entropic penalty upon target binding and mimics peptide bonds, making it highly resistant to proteolytic degradation.

  • The 4-Chlorophenyl Moiety: Positioned at the N1 atom, the 4-chlorophenyl group significantly enhances the lipophilicity (cLogP) of the scaffold, facilitating cellular membrane permeability. Furthermore, the para-chloro substitution provides a specific vector for halogen bonding within hydrophobic target pockets, a critical interaction for stabilizing ligand-receptor complexes[1].

  • The C3 Methyl Carboxylate: The methyl ester serves as a highly reactive electrophilic hub. Unlike the parent carboxylic acid (CAS 39629-87-3)[2], the methyl ester can undergo direct nucleophilic acyl substitution (e.g., hydrazinolysis or amidation) under mild conditions, preventing the degradation of the sensitive γ-lactam ring that often occurs under harsh peptide-coupling conditions.

Experimental Workflows & Self-Validating Protocols

The following protocols outline the synthesis of the methyl ester precursor and its subsequent derivatization into a carbohydrazide—a primary branching point for antibacterial and anticancer drug libraries[3].

Protocol A: Synthesis of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Causality: Fischer esterification is employed to convert the parent acid to the methyl ester. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. An overwhelming excess of methanol is used as both solvent and reactant to drive the equilibrium forward via Le Chatelier's principle[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (25 mmol) in anhydrous methanol (125 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise while stirring. Caution: Highly exothermic.

  • Reflux: Heat the mixture to boiling (approx. 65°C) and maintain reflux for 2 to 8 hours[3][4].

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH, 95:5). The reaction is complete when the highly polar acid spot disappears.

  • Workup & Neutralization: Distill the solvent under reduced pressure. Neutralize the residue using a 5% aqueous sodium carbonate solution (150 mL). Causality: Neutralization is critical to prevent the acid-catalyzed hydrolysis of the newly formed ester back to the parent acid during aqueous workup.

  • Isolation: Filter the formed crystals, wash with cold distilled water, and recrystallize from a 1:1 mixture of methanol and water.

  • Self-Validation (NMR): Confirm the 5-oxopyrrolidine-3-carboxylic acid fragment via 1 H NMR. Look for the characteristic multiplets of the pyrrolidine ring (COCH 2​ , CH, and NCH 2​ groups) at approximately 2.58–2.68 ppm, 3.26–3.42 ppm, and 3.76–3.93 ppm[4].

Protocol B: Hydrazinolysis for Library Generation

Causality: Hydrazine hydrate is a powerful α -effect nucleophile that readily attacks the methyl ester. Isopropanol (2-propanol) is selected as the solvent because the resulting hydrazide has significantly lower solubility in cold isopropanol than the starting ester, allowing the product to self-purify via crystallization as the reaction cools[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the synthesized methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (10 mmol) in 2-propanol (50 mL).

  • Nucleophilic Attack: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise at room temperature.

  • Reflux & Crystallization: Reflux the mixture for 3 hours. Upon completion (verified by TLC), allow the reaction mixture to cool slowly to 4°C.

  • Isolation: Filter the crystallized 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide, wash with cold 2-propanol, and dry under a vacuum. This hydrazide can now be condensed with various aromatic aldehydes to form hydrazones for anticancer screening[3].

SynthesisWorkflow A 1-(4-Chlorophenyl)-5-oxopyrrolidine -3-carboxylic acid B Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine -3-carboxylate A->B Esterification (MeOH, H2SO4) C Hydrazinolysis (NH2NH2·H2O) B->C Nucleophilic Acyl Substitution D Amidation / Coupling (Amines, TCFH/NMI) B->D Direct Amidation or Saponification E Anticancer / Antibacterial Libraries C->E Condensation with Aldehydes F GPCR Antagonist Libraries D->F SAR Optimization

Fig 1. Synthesis workflow of 5-oxopyrrolidine derivatives from core precursors.

Physicochemical Profiling

To ensure derivatives synthesized from this scaffold comply with Lipinski’s Rule of Five for oral bioavailability, the quantitative physicochemical properties of the scaffold and its typical downstream derivatives are summarized below.

Compound StageMolecular Weight ( g/mol )Estimated cLogPH-Bond DonorsH-Bond AcceptorsPrimary Utility
Parent Acid (CAS 39629-87-3)239.661.813Raw Starting Material
Methyl Ester Precursor 253.682.103Electrophilic Scaffold
Carbohydrazide Derivative 253.681.234Anticancer / Antibacterial Screening
Oxadiazole Derivative ~380.853.8 - 4.115GPCR Antagonism (e.g., RXFP3)

Note: The transformation from the methyl ester to complex heterocyclic derivatives (like oxadiazoles) maintains the cLogP within the optimal range (3.8 - 5.0) for CNS penetration and GPCR targeting[1].

Pharmacological Applications: GPCR Antagonism

Beyond oncology and infectious diseases, the 5-oxopyrrolidine-3-carboxylate scaffold has proven highly effective in neuropharmacology. Specifically, derivatives of this scaffold have been identified as the first nonpeptide antagonists for the Relaxin-3/RXFP3 system [1].

By converting the methyl ester into an amide or oxadiazole derivative, researchers can synthesize molecules that bind allosterically or orthosterically to GPCRs. The rigid γ-lactam core ensures the correct spatial orientation of the 4-chlorophenyl group, allowing it to wedge into the hydrophobic transmembrane domains of the receptor, thereby locking the G-protein coupled receptor in an inactive conformation and halting downstream adenylate cyclase (AC) inhibition.

GPCRPathway Antagonist 5-Oxopyrrolidine Derivative Receptor Target GPCR Antagonist->Receptor Blocks Agonist Endogenous Agonist Agonist->Receptor Activates GProtein G(i/o) Protein Receptor->GProtein Conformation Change AC Adenylyl Cyclase GProtein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases

Fig 2. Mechanism of action for 5-oxopyrrolidine-based GPCR antagonists.

References

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC / National Institutes of Health. Available at:[Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC / National Institutes of Health. Available at:[Link]

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Crystallization of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Introduction The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical processes in drug development and manufacturing. Crystallization is a paramount technique for a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical processes in drug development and manufacturing. Crystallization is a paramount technique for achieving high purity and obtaining a stable, well-defined solid form.[1][2] This document provides a comprehensive guide to developing a robust crystallization protocol for Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, a key heterocyclic compound.

The molecular structure of this compound, featuring a substituted phenyl ring, a lactam, and a methyl ester, presents a unique profile for solvent selection and crystallization methodology. The presence of both hydrogen bond acceptors (carbonyl oxygens) and a polar lactam moiety, combined with a relatively nonpolar chlorophenyl group, suggests that a range of solvents and solvent systems could be effective. This guide will explore a systematic approach to solvent screening and provide detailed protocols for common crystallization techniques to yield high-purity crystalline material.

Physicochemical Properties of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

A foundational understanding of the compound's properties is essential for developing a crystallization strategy.

PropertyValueSource
CAS Number 91396-04-2[3]
Molecular Formula C₁₂H₁₂ClNO₃[3]
Molecular Weight 253.68 g/mol [3]
Appearance Solid (predicted)[4]

Guiding Principles for Solvent Selection

The ideal solvent for crystallization should exhibit a steep solubility curve with respect to temperature; the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[5][6] This differential solubility is the driving force for crystallization upon cooling.

Key considerations for solvent selection include:

  • Polarity and Intermolecular Forces: The principle of "like dissolves like" is a useful starting point. Given the presence of polar functional groups and a nonpolar aromatic ring in the target molecule, solvents with intermediate polarity, or solvent/anti-solvent systems, are likely to be effective.[6]

  • Hydrogen Bonding: The carbonyl groups of the ester and lactam can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can engage in hydrogen bonding, which may influence solubility and crystal packing.[5]

  • Boiling Point: A solvent with a moderately low boiling point (60-100 °C) is often preferred to facilitate removal from the final crystalline product without requiring excessively high temperatures, which could lead to degradation.[6]

  • Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are crucial considerations, particularly for scaling up the process.

Systematic Solvent Screening Protocol

A systematic screening of a diverse range of solvents is the most effective way to identify a suitable crystallization solvent.

Objective:

To identify a primary solvent or a solvent/anti-solvent system for the crystallization of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate.

Materials:
  • Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (crude or semi-pure)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

  • A selection of solvents with varying polarities (see table below)

Recommended Solvents for Initial Screening:
Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding; commonly used for similar heterocyclic compounds.[7][8]
Esters Ethyl AcetateA polar aprotic solvent with moderate polarity.
Ketones AcetoneA polar aprotic solvent, good for dissolving a wide range of organic compounds.
Ethers Tetrahydrofuran (THF)A polar aprotic solvent, often a good solvent for many organics.
Aromatic TolueneA nonpolar solvent that can be effective for compounds with aromatic moieties.
Chlorinated Dichloromethane (DCM)A nonpolar solvent, often used in combination with a less polar anti-solvent.
Nitrile AcetonitrileA polar aprotic solvent.
Anti-solvents Water, Hexanes, HeptaneUsed to reduce the solubility of the compound in a primary solvent.
Screening Workflow:

The following workflow provides a systematic approach to solvent screening.

Solvent_Screening_Workflow start Start: Place ~10 mg of compound in a vial add_solvent Add solvent dropwise at room temperature start->add_solvent observe_rt Observe Solubility at RT add_solvent->observe_rt soluble_rt Soluble at RT (Potential for anti-solvent or evaporation) observe_rt->soluble_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT observe_rt->insoluble_rt No heat Heat to near boiling point of solvent insoluble_rt->heat observe_hot Observe Solubility when Hot heat->observe_hot soluble_hot Completely Soluble when Hot observe_hot->soluble_hot Yes insoluble_hot Insoluble when Hot (Poor solvent) observe_hot->insoluble_hot No cool Cool slowly to RT, then in an ice bath soluble_hot->cool observe_cool Observe for Crystal Formation cool->observe_cool crystals Crystals Form (Good single solvent candidate) observe_cool->crystals Yes no_crystals No Crystals Form (Consider slow evaporation or anti-solvent) observe_cool->no_crystals No

Caption: A workflow diagram for systematic solvent screening.

Recommended Crystallization Protocols

Based on literature for analogous compounds, a mixture of an alcohol and water is a promising starting point. Specifically, the crystallization of Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate has been successfully achieved from a methanol/water mixture.[8]

Protocol 1: Cooling Crystallization from a Methanol/Water System

This technique is ideal when the compound's solubility is significantly temperature-dependent.

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in a minimal amount of hot methanol (near boiling).

  • Saturation: If the compound dissolves too readily, add hot water dropwise until a slight turbidity persists, then add a few more drops of hot methanol to redissolve, ensuring a saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container to slow the cooling rate.[5]

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Slow Evaporation

This method is suitable if a solvent is identified in which the compound is moderately soluble at room temperature.

Methodology:

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and a small amount of methanol) at room temperature to create a near-saturated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Transfer the solution to a clean flask or beaker, cover with a perforated film (e.g., Parafilm with small holes), and leave it in a fume hood undisturbed.

  • Crystal Growth: Crystals will form as the solvent slowly evaporates, leading to a supersaturated solution.[5]

  • Isolation and Drying: Once a suitable amount of crystals has formed, isolate them by filtration, wash with a small amount of the cold solvent, and dry as described in Protocol 1.

Protocol 3: Anti-Solvent Vapor Diffusion

This technique is particularly useful for obtaining high-quality single crystals for X-ray diffraction, especially when only small amounts of material are available.

Methodology:

  • Preparation: Dissolve a small amount of the compound (2-5 mg) in a highly volatile solvent in which it is very soluble (e.g., dichloromethane) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealable jar or beaker containing a layer of an anti-solvent in which the compound is insoluble (e.g., hexanes or heptane).

  • Diffusion: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the compound and promoting the growth of well-ordered crystals.[9]

  • Isolation: Carefully remove the crystals once they have reached a suitable size.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The solution is too concentrated; the boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Re-heat to dissolve the oil, add more solvent, and cool more slowly. Consider a lower-boiling point solvent.[6]
No Crystal Formation The solution is not sufficiently saturated; nucleation is inhibited.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available.[6]
Formation of Fine Powder Nucleation is too rapid; high level of supersaturation.Reduce the rate of cooling or anti-solvent addition. Use a less concentrated solution.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Use a different solvent system with lower solubility at cold temperatures.

Conclusion

The successful crystallization of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is readily achievable through a systematic approach to solvent selection and the application of appropriate crystallization techniques. Based on the successful crystallization of a closely related analogue, a cooling crystallization from a methanol/water mixture is a highly recommended starting point.[8] For further optimization and the growth of single crystals for structural analysis, slow evaporation and vapor diffusion methods should be explored. Careful control over the rate of cooling and saturation is paramount to obtaining high-purity crystals with a desirable morphology.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.
  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure.
  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • Guide for crystalliz
  • DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry.
  • methyl 1-(4-chlorophenyl)
  • Expanding the Solubility Parameter Method MOSCED to Pyridinium-, Quinolinium-, Pyrrolidinium-, Piperidinium-, Bicyclic-, Morpholinium-, Ammonium-, Phosphonium-, and Sulfonium-Based Ionic Liquids. PMC.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • methyl 1-(4-chlorophenyl)
  • Technical Support Center: Recrystalliz
  • DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones.
  • Crystalliz
  • 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. MilliporeSigma.
  • Solubility prediction of organic molecules with molecular dynamics simul
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC.
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classific
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
  • 1-(3-CHLOROPHENYL)
  • Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. ChemRxiv.
  • Crystalliz
  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI.
  • Crystal Growing Guide. University of Colorado Boulder.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC.

Sources

Method

Using Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in cross-coupling reactions

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in palladium-catalyzed cross-coupling reactions....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in palladium-catalyzed cross-coupling reactions.

Abstract

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a versatile scaffold possessing a modifiable aryl chloride moiety, making it a valuable starting material for the synthesis of diverse chemical libraries. This document provides a comprehensive technical guide for its utilization in key palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, offering detailed, field-tested protocols tailored for this specific substrate class. The causality behind experimental choices, optimization strategies, and troubleshooting are discussed to empower researchers in developing novel derivatives for applications in medicinal chemistry and materials science.

Introduction: Strategic Value and Synthetic Challenges

The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS 91396-04-2) combines this valuable core with a 4-chlorophenyl group—an ideal handle for late-stage functionalization via cross-coupling.[4][5] The ability to systematically modify this aryl group allows for extensive Structure-Activity Relationship (SAR) studies, crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

However, the use of an aryl chloride as the coupling partner presents a distinct challenge. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[6] This necessitates the use of highly active catalyst systems, typically involving electron-rich, sterically hindered phosphine ligands, to achieve efficient transformations.[7] This guide provides the foundational knowledge and practical protocols to overcome these challenges.

Physicochemical Properties
PropertyValue
Chemical Name methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Synonyms methyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
CAS Number 91396-04-2[4]
Molecular Formula C₁₂H₁₂ClNO₃
Molecular Weight 253.68 g/mol

Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle

Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to rational protocol design and troubleshooting.[7][8] Most of these reactions proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation (for Suzuki) or amine coordination (for Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L₂Pd(II)(Ar)X (Palladacycle) OxAdd->PdII Transmetal Transmetalation / Ligand Exchange PdII->Transmetal R-M or R₂NH Intermediate L₂Pd(II)(Ar)(Nu) Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Ar-Nu

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of our substrate, forming a Pd(II) intermediate. This is the rate-limiting step for aryl chlorides and requires specialized, electron-rich ligands to facilitate.[6]

  • Transmetalation/Ligand Exchange: The coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) displaces the halide on the palladium center.[9][10]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6][7]

Application Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds, enabling the synthesis of biaryl structures from our target molecule.[9][11] This is particularly useful for exploring how aromatic substitutions on the phenyl ring impact biological activity.

Principle

This protocol outlines the palladium-catalyzed reaction between Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate and a variety of arylboronic acids. The use of a modern catalyst system (a palladacycle precatalyst with a bulky biarylphosphine ligand) is crucial for activating the aryl chloride.[12][13]

Detailed Experimental Protocol

Materials:

  • Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G2 precatalyst (or similar G2/G3 precatalyst) (2 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv), finely ground

  • Anhydrous, degassed solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)

  • Oven-dried reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial under an inert atmosphere, add Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, the arylboronic acid, and the base.

  • Inerting: Seal the vial and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the SPhos Pd G2 precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Causality & Optimization Notes
  • Catalyst Choice: G2/G3 precatalysts are air-stable and rapidly form the active Pd(0) species in solution, leading to more reproducible results.[13] SPhos is a bulky, electron-rich ligand ideal for activating the C-Cl bond.[13]

  • Base Selection: K₃PO₄ is a moderately strong base effective in Suzuki couplings that is less likely to cause hydrolysis of the methyl ester compared to stronger bases like NaOH or NaOtBu.[12] Cs₂CO₃ can also be highly effective.[13]

  • Solvent System: Anhydrous dioxane or toluene are standard. A small amount of water can sometimes accelerate the transmetalation step with boronic acids, but must be carefully controlled.[9][11]

  • Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing by sparging with an inert gas or using freeze-pump-thaw cycles is critical for success.[14]

Application Protocol: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, allowing the introduction of a diverse range of primary and secondary amines, amides, or N-heterocycles in place of the chlorine atom.

Principle

This protocol details the coupling of the substrate with an amine nucleophile. Given the substrate's aryl chloride, a highly active catalyst system is mandatory. A combination of a palladium source like Pd₂(dba)₃ and a specialized ligand such as BrettPhos or XPhos is recommended.[14][15]

Detailed Experimental Protocol

Materials:

  • Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) and BrettPhos ligand (4.8 mol%) OR BrettPhos Pd G3 precatalyst (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

  • Anhydrous, degassed Toluene or CPME (Cyclopentyl methyl ether)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Reagent Handling: Perform these steps in a glovebox due to the air-sensitivity of the catalyst, ligand, and base.

  • Vessel Preparation: To an oven-dried vial, add the palladium precatalyst (or Pd₂(dba)₃ and ligand), the base, and the stir bar.

  • Reactant Addition: Add the Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate. If the amine is a solid, add it now.

  • Solvent & Liquid Amine: Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block (typically 80-110 °C) and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress via LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material using flash column chromatography.

Causality & Optimization Notes
  • Ligand Choice: BrettPhos and XPhos are specifically designed to promote the challenging oxidative addition of aryl chlorides and facilitate the reductive elimination for C-N bond formation.[14][15] BrettPhos is often excellent for primary aliphatic amines.[14]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more active nucleophile for ligand exchange at the palladium center.[6][14]

  • Inert Atmosphere: The Pd(0)/phosphine complexes are extremely sensitive to oxygen. The use of a glovebox is highly recommended for consistent results.[14]

  • Troubleshooting: If the reaction stalls, hydrodehalogenation (replacement of Cl with H) may be occurring. This can sometimes be suppressed by changing the ligand or lowering the reaction temperature.[14]

Application Protocol: Heck-Mizoroki C-C Vinylation

The Heck reaction provides a method to form a new C-C bond between our aryl chloride and an alkene, leading to a styrenyl-type derivative.[8][16] This introduces a versatile vinyl group that can be further functionalized.

Principle

This reaction couples the aryl chloride with an activated alkene (e.g., an acrylate or styrene) using a palladium catalyst. While challenging, high-temperature conditions and specific ligand systems can promote the reaction. An intramolecular version, the aza-Heck reaction, is also a known method for forming lactams.[17][18]

Detailed Experimental Protocol

Materials:

  • Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (1.0 equiv)

  • Alkene (e.g., butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or a bulky biaryl phosphine ligand (10 mol%)

  • Base: Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, polar aprotic solvent: DMF or NMP

  • Reaction vessel suitable for high temperatures (e.g., sealed tube)

Procedure:

  • Vessel Preparation: To a reaction tube, add Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, Pd(OAc)₂, the phosphine ligand, and the base.

  • Inerting: Evacuate and backfill the tube with an inert gas.

  • Reactant Addition: Add the degassed solvent and the alkene via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120-140 °C. Stir for 24-48 hours.

  • Monitoring: Monitor by TLC or LC-MS. Heck reactions can be slower than other couplings.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Extraction: Wash the combined organic layers with water and brine to remove the DMF/NMP and salts. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify by flash column chromatography.

Causality & Optimization Notes
  • High Temperature: The high temperatures are necessary to drive the oxidative addition of the C-Cl bond.

  • Ligand: While traditional phosphines like PPh₃ or P(o-tol)₃ can be used, modern Buchwald-type ligands may offer improved reactivity at lower temperatures.

  • Base: An organic base like Et₃N or an inorganic base like K₂CO₃ is required to neutralize the HX generated during the catalytic cycle.[8]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to achieve the necessary reaction temperatures.

Strategic Workflow for Reaction Optimization

For a novel substrate, a systematic approach to optimization is key. The following workflow provides a logical progression from initial screening to a robust protocol.

Optimization_Workflow Start Define Goal: Suzuki, Buchwald, etc. Screen_Catalyst Screen Catalysts & Ligands (e.g., XPhos, SPhos, BrettPhos) Start->Screen_Catalyst Screen_Base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (Dioxane, Toluene, CPME) Screen_Base->Screen_Solvent Analysis Analyze Results (LC-MS Yield) Screen_Solvent->Analysis Analysis->Screen_Catalyst No reaction/ low yield Optimize_Temp Optimize Temperature & Concentration Analysis->Optimize_Temp Lead condition found Verify Verify & Scale-Up Optimize_Temp->Verify

Sources

Application

Application Note: Advanced Formulation Strategies for Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Physicochemical Profiling & Formulation Rationale Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a highly lipophilic, neutral synthetic molecule. Structurally, it features a hydrophobic p -chlorophenyl moiet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Formulation Rationale

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a highly lipophilic, neutral synthetic molecule. Structurally, it features a hydrophobic p -chlorophenyl moiety, a non-ionizable pyrrolidone (lactam) core, and a methyl ester. Because it lacks basic amines or acidic protons, traditional solubility-enhancing techniques such as salt formation or pH adjustment are fundamentally ineffective.

Consequently, this compound is classified as a classic Biopharmaceutics Classification System (BCS) Class II or IV molecule (depending on intestinal permeability). To overcome its dissolution-rate-limited absorption, we must manipulate its physical state or microenvironmental presentation. This application note details three field-proven, self-validating formulation strategies: Amorphous Solid Dispersions (ASD) , Self-Microemulsifying Drug Delivery Systems (SMEDDS) , and Nanosuspensions .

DecisionTree API Methyl 1-(4-chlorophenyl)- 5-oxopyrrolidine-3-carboxylate (Neutral, Hydrophobic) Ionizable Ionizable Groups? API->Ionizable Salt Salt Formation (Not Applicable) Ionizable->Salt Yes Lipid High Lipid Solubility (LogP > 4)? Ionizable->Lipid No SMEDDS Protocol II: SMEDDS (Bypass Dissolution) Lipid->SMEDDS Yes Melting High Crystal Energy? Lipid->Melting Moderate/Low Nano Protocol III: Nanosuspension (Increase Surface Area) Melting->Nano Yes Miscible Miscible in Polymers? Melting->Miscible Moderate ASD Protocol I: ASD via HME (Kinetic Stabilization) Miscible->ASD Yes

Formulation decision matrix for non-ionizable, poorly soluble APIs.

Protocol I: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

Causality & Mechanism: Crystalline lattices require significant thermodynamic energy to break, severely limiting aqueous solubility[1]. By co-melting the API with a hydrophilic polymer (e.g., Copovidone/Kollidon® VA64), we force the drug into a high-energy amorphous state. The polymer serves a dual purpose: it sterically hinders drug molecules from re-aggregating (kinetic stabilization) and forms hydrogen bonds with the API's lactam carbonyl (thermodynamic stabilization)[2].

Step-by-Step Methodology
  • Pre-formulation Miscibility Screening: Calculate the Hansen Solubility Parameters (HSP) of the API and candidate polymers. A difference ( Δδ ) of < 7.0 MPa 1/2 indicates good miscibility.

  • Powder Blending: Geometrically mix 20% (w/w) Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate with 79% Copovidone and 1% colloidal silicon dioxide (glidant).

  • Hot-Melt Extrusion (HME): Feed the blend into a co-rotating twin-screw extruder.

    • Temperature Profile: Set the barrel zones slightly above the Tg​ of the polymer and the melting point of the API (e.g., 60°C 120°C 160°C 160°C).

    • Screw Speed: 100–150 RPM to ensure high shear mixing without thermal degradation[3].

  • Downstream Processing: Cool the extrudate rapidly on a chill roll to freeze the amorphous state, then mill into a fine powder using a FitzMill.

  • Self-Validating IPQC (In-Process Quality Control): Analyze the milled powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Validation Loop: If a melting endotherm or Bragg peaks are present, the dispersion is incomplete. Corrective action: Increase the extrusion residence time or barrel temperature.

Protocol II: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Mechanism: For highly lipophilic molecules, bypassing the dissolution step entirely is often the most efficient strategy. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents[4]. Upon introduction to the aqueous environment of the GI tract, the mild agitation of gastric motility causes the system to spontaneously emulsify into nanometer-sized droplets (<100 nm)[5]. This presents the drug in a pre-solubilized state, maintaining supersaturation and promoting lymphatic transport, which bypasses hepatic first-pass metabolism[6].

SMEDDS_Workflow Prep API + Lipid Excipients (Oil + Surfactant) Mix Isotropic Mixing (40°C, Stirring) Prep->Mix Spontaneous Cap Capsule Filling Mix->Cap Spontaneous GI Gastric Dilution (Aqueous Phase) Cap->GI Spontaneous Emulsion Microemulsion (<100 nm droplets) GI->Emulsion Spontaneous

SMEDDS workflow from isotropic mixing to spontaneous in vivo emulsification.

Step-by-Step Methodology
  • Excipient Screening (Solubility Phase): Determine the equilibrium solubility of the API in various lipids (e.g., Capryol 90, Peceol) and surfactants (e.g., Cremophor EL, Tween 80). Select the vehicles yielding the highest solubility.

  • Ternary Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant : Co-surfactant with water. Plot the visual observations on a ternary diagram to identify the microemulsion region (clear, isotropic liquid).

  • Formulation Preparation: Dissolve 50 mg of the API into a 1 mL optimized vehicle (e.g., 30% Capryol 90, 50% Cremophor EL, 20% Transcutol HP). Stir at 40°C until optically clear.

  • Encapsulation: Fill the liquid SMEDDS into hard HPMC capsules (gelatin capsules may cross-link with certain aldehydes or absorb moisture)[4].

  • Self-Validating IPQC: Perform a dispersion test: Drop 1 mL of the formulation into 250 mL of 0.1N HCl at 37°C with gentle stirring. Measure the droplet size using Dynamic Light Scattering (DLS).

    • Validation Loop: If the Z-average droplet size exceeds 100 nm or the Polydispersity Index (PDI) > 0.3, the surfactant ratio is insufficient. Corrective action: Increase the HLB (Hydrophilic-Lipophilic Balance) of the surfactant blend.

Protocol III: Top-Down Nanosuspension via Wet Media Milling

Causality & Mechanism: If the API possesses extremely high crystal lattice energy ("brick-dust" molecules), melting it for ASD may cause degradation, and its lipid solubility may be too low for SMEDDS. In this scenario, mechanical size reduction is optimal. According to the Noyes-Whitney equation, reducing particle size to the nanometer range (<500 nm) exponentially increases the surface area, thereby dramatically increasing the dissolution velocity and saturation solubility[7]. Stabilizers are required to prevent Ostwald ripening and agglomeration[8].

Nanosuspension API Coarse API Crystals (>10 µm) Dispersion Pre-dispersion in Stabilizer (e.g., Poloxamer 188) API->Dispersion Milling High-Shear Wet Media Milling (Yttrium-stabilized Zirconia) Dispersion->Milling Cooling Active Cooling (10°C) Prevent thermal degradation Milling->Cooling Temp Control Nano Nanosuspension (<300 nm) Maximized Surface Area Milling->Nano Size Reduction

Top-down nanosuspension generation via high-shear wet media milling.

Step-by-Step Methodology
  • Stabilizer Selection: Prepare an aqueous vehicle containing a steric stabilizer (e.g., 2% w/v Poloxamer 188 or HPMC) and an electrostatic stabilizer (e.g., 0.1% Sodium Lauryl Sulfate) to provide electrosteric repulsion[9].

  • Pre-dispersion: Suspend 10% (w/v) of coarse API powder into the stabilizer solution using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes.

  • Wet Media Milling: Transfer the macro-suspension to a bead mill loaded with 0.2 mm Yttrium-stabilized Zirconium Oxide beads (bead volume ~60%).

    • Milling Parameters: Run the mill at 2,500 RPM for 60–120 minutes. Maintain the jacket temperature at 10°C to prevent heat-induced amorphization or degradation[8].

  • Solidification (Optional but Recommended): To ensure long-term stability, spray-dry or lyophilize the nanosuspension using a matrix former (e.g., Mannitol) to yield a reconstitutable dry powder[7].

  • Self-Validating IPQC: Monitor particle size via Laser Diffraction or DLS every 30 minutes during milling.

    • Validation Loop: If the particle size plateaus above 500 nm, the stabilizer concentration is likely insufficient to coat the newly generated surface area, leading to immediate re-agglomeration. Corrective action: Add additional polymeric stabilizer.

Quantitative Data & CQA Evaluation

To select the optimal pathway for Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, compare the Critical Quality Attributes (CQAs) of the three methodologies:

Formulation StrategyPrimary Enhancement MechanismTypical Drug LoadingPhysical Stability RiskKey IPQC Validation Metric
ASD (HME) Kinetic & Thermodynamic supersaturation10% – 30%Recrystallization over time (moisture-dependent)Absence of melting endotherm (DSC)
SMEDDS Pre-solubilization & Lymphatic transport5% – 15%Precipitation upon aqueous dilutionDroplet size < 100 nm (DLS)
Nanosuspension Increased surface area (Noyes-Whitney)10% – 40%Ostwald ripening / Agglomeration D90​ < 500 nm (Laser Diffraction)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate batches

Welcome to the technical support center for the synthesis and purification of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrrolidinone intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

I. Synthesis Overview & Key Challenges

The synthesis of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is typically achieved in a two-step process. The first step involves an aza-Michael addition of 4-chloroaniline to itaconic acid, which upon heating, undergoes intramolecular cyclization to form 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The second step is a standard esterification of the resulting carboxylic acid to the desired methyl ester.

While the synthesis is robust, impurities can arise from several sources, including incomplete reactions, side-reactions of the starting materials, and degradation of the product. This guide will address these issues systematically.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: My yield of the carboxylic acid intermediate is low. What are the likely causes?

Low yield in the initial aza-Michael addition and cyclization step is a common issue. The primary culprits are often incomplete reaction, side reactions, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction requires sufficient thermal energy for the intramolecular cyclization to form the lactam ring.[1]

    • Troubleshooting: Ensure the reaction mixture is heated to reflux and maintained for the recommended time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.

  • Side Reactions of Itaconic Acid: At elevated temperatures, itaconic acid can isomerize to the thermodynamically more stable mesaconic acid.[2][3] This isomer is less reactive in the Michael addition, leading to lower yields of the desired product.

    • Troubleshooting: While heating is necessary for cyclization, prolonged reaction times at very high temperatures should be avoided. A controlled heating profile is recommended.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Troubleshooting: Water is a common and effective solvent for this reaction.[4] If using other solvents, ensure they are appropriate for the reaction temperature and do not promote side reactions.

FAQ 2: I am observing an unknown impurity in my crude carboxylic acid. How can I identify it?

The most likely impurities are unreacted starting materials or the uncyclized Michael adduct.

Identification Protocol:

  • Analyze by 1H NMR: Dissolve a sample of the crude product in a suitable deuterated solvent (e.g., DMSO-d6).

  • Compare with Known Spectra:

    • 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Look for characteristic signals for the pyrrolidinone ring protons, typically in the range of 2.5-4.0 ppm, and aromatic protons.[4][5] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).[4]

    • 4-chloroaniline: Check for the characteristic aromatic signals and the amine protons.

    • Itaconic Acid: Look for signals corresponding to the vinylic protons.

    • Uncyclized Adduct: This will show signals for the 4-chlorophenyl group and a succinic acid-like backbone.

Typical 1H NMR Data for 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (in DMSO-d6):

Proton AssignmentChemical Shift (ppm)Multiplicity
COCH2~2.7m
CH~3.4m
NCH2~3.9m
Ar-H~7.4-7.6m
COOH>12.0br s

Note: Exact chemical shifts can vary depending on the solvent and concentration.

FAQ 3: The esterification of the carboxylic acid is incomplete. What can I do to improve the conversion?

Incomplete esterification is usually due to equilibrium limitations or insufficient catalysis.

Possible Causes & Solutions:

  • Equilibrium: Fischer esterification is a reversible reaction.

    • Troubleshooting: Use a large excess of methanol to drive the equilibrium towards the product.[6] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or molecular sieves.

  • Insufficient Acid Catalyst: A catalytic amount of a strong acid like sulfuric acid is required.

    • Troubleshooting: Ensure a sufficient amount of catalyst is added. Typically, a few drops of concentrated H2SO4 are adequate for a laboratory-scale reaction.[4][6]

FAQ 4: My final product, Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, is contaminated with the starting carboxylic acid. How can I remove it?

Residual carboxylic acid is a common impurity and can be readily removed.

Purification Protocol:

  • Work-up: After the reaction, the excess methanol is typically removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate.

  • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic solution will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will be extracted into the aqueous phase.[7] The desired ester will remain in the organic layer.

  • Separation and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified ester.

Visualizing the Purification Workflow:

G cluster_0 Reaction Work-up cluster_1 Liquid-Liquid Extraction cluster_2 Purification Crude Product Crude Product Dissolve in EtOAc Dissolve in EtOAc Crude Product->Dissolve in EtOAc Wash with NaHCO3 (aq) Wash with NaHCO3 (aq) Dissolve in EtOAc->Wash with NaHCO3 (aq) Separate Layers Separate Layers Wash with NaHCO3 (aq)->Separate Layers Organic Layer (Ester) Organic Layer (Ester) Separate Layers->Organic Layer (Ester) Aqueous Layer (Acid Salt) Aqueous Layer (Acid Salt) Separate Layers->Aqueous Layer (Acid Salt) Dry Organic Layer Dry Organic Layer Organic Layer (Ester)->Dry Organic Layer Evaporate Solvent Evaporate Solvent Dry Organic Layer->Evaporate Solvent Pure Ester Pure Ester Evaporate Solvent->Pure Ester

Caption: Workflow for the purification of the methyl ester.

FAQ 5: What are the expected 1H and 13C NMR chemical shifts for the pure Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate?

Having reference NMR data is critical for confirming the structure and purity of your final product.

Expected NMR Data (in CDCl3):

1H NMR 13C NMR
Assignment δ (ppm) Assignment δ (ppm)
COCH2~2.8COCH2~35.0
CH~3.4CH~36.5
NCH2~4.0NCH2~51.0
OCH3~3.8OCH3~52.5
Ar-H~7.3-7.5Ar-C~122-138
C=O (ester)~172.0
C=O (lactam)~173.0

Note: These are approximate values based on similar structures and can vary slightly. It is always recommended to compare with a reference standard if available.[4][6]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • In a round-bottom flask equipped with a reflux condenser, add 4-chloroaniline (1.0 eq.) and itaconic acid (1.0 eq.) to water.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield the crude carboxylic acid.

Protocol 2: Synthesis of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
  • Suspend the crude 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.) in methanol (in excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a 10 mmol scale reaction).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.[6]

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and proceed with the purification as described in FAQ 4 .

Troubleshooting the Synthesis Pathway:

G Start Start: 4-Chloroaniline + Itaconic Acid Step1 Step 1: Aza-Michael Addition & Cyclization (Reflux in Water) Start->Step1 Intermediate Intermediate: 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Step1->Intermediate Trouble1 Low Yield? Step1->Trouble1 Step2 Step 2: Esterification (MeOH, H2SO4 cat., Reflux) Intermediate->Step2 Product Final Product: Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate Step2->Product Trouble2 Incomplete Esterification? Step2->Trouble2 Cause1a Incomplete Reaction Trouble1->Cause1a Yes Cause1b Itaconic Acid Isomerization Trouble1->Cause1b Yes Sol1a Solution: Increase reflux time, monitor by TLC Cause1a->Sol1a Sol1b Solution: Avoid excessive heating Cause1b->Sol1b Cause2a Equilibrium Limitation Trouble2->Cause2a Yes Sol2a Solution: Use excess MeOH Cause2a->Sol2a

Caption: A decision-tree for troubleshooting the synthesis.

IV. References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2025. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. 2014. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. 2025. [Link]

  • Lactam synthesis. Chem.LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. 2014. [Link]

  • Alternate processes for the preparation of pyrrolidine derivatives. Google Patents. 2019.

  • 1-(1-carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid. Veeprho. [Link]

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. PMC. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. 2025. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. 2023. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Latvian Journal of Chemistry. 2010. [Link]

  • Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. ResearchGate. [Link]

  • Undesirable side reactions involving itaconic compounds. ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. 2025. [Link]

  • Itaconic Acid Based Coordination Polymer: Mechanochemical Synthesis. University Of Nigeria Nsukka. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in formulating complex organic intermediates for biological assays and drug development pipelines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in formulating complex organic intermediates for biological assays and drug development pipelines.

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate presents unique solvation challenges. Its molecular architecture features a highly lipophilic 4-chlorophenyl ring paired with a rigid oxopyrrolidine (lactam) core and a methyl ester. This structural combination results in high crystal lattice energy and extreme sensitivity to solvent polarity shifts. Below is our comprehensive, causality-driven guide to diagnosing and overcoming solubility limits, ensuring your experimental workflows remain robust and reproducible.

Section 1: Core Solubility Diagnostics (FAQs)

Q1: My compound was fully dissolved in DMSO yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A: The most common culprit is water contamination. Dimethyl sulfoxide (DMSO) is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Because Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is highly lipophilic, even a minor increase in water content drastically alters the hydrogen-bonding network of the solvent, forcing the hydrophobic compound to "crash out" of solution[1]. Furthermore, if you stored the solution at -20°C and thawed it, repeated freeze-thaw cycles induce localized supersaturation and nucleate crystal growth[2].

Q2: I am using a brand-new bottle of anhydrous DMSO, but the powder is just floating as a cloudy suspension at 50 mM. Is the solubility limit lower than expected? A: You are likely observing a kinetic barrier rather than a thermodynamic limit. The planar chlorophenyl ring allows the molecules to pack tightly into a stable crystal lattice. While the thermodynamic solubility in pure DMSO might be >50 mM, the rate of dissolution at room temperature is exceedingly slow. To overcome the lattice energy, you must introduce kinetic energy into the system before declaring the concentration unachievable.

Section 2: Advanced Solubilization Strategies

Q3: How do I safely apply kinetic energy without degrading the compound? A: We recommend a synergistic approach of gentle heating and acoustic cavitation. Heating the suspension to 37°C–40°C increases molecular kinetic energy, while placing the vial in an ultrasonic bath creates microscopic cavitation bubbles. The implosion of these bubbles generates localized sheer forces that physically break apart the crystal lattice, exposing more surface area to the solvent without causing thermal degradation.

Q4: If I have reached the absolute thermodynamic limit in DMSO, what co-solvents can I use? A: If your downstream assay tolerates it, N-methyl-2-pyrrolidone (NMP) is an exceptional co-solvent. Notice the structural homology: NMP shares the exact pyrrolidone core of your target molecule. Following the principle of "like dissolves like," adding 5–10% NMP to your DMSO stock can significantly enhance the solvation capacity for this specific structural class[3]. Alternatively, dimethylformamide (DMF) can be utilized, though its toxicity profile in cell-based assays must be carefully managed[4].

Section 3: Experimental Protocol: Formulating a Stable High-Concentration Stock

To ensure a self-validating and reproducible workflow, follow this step-by-step Standard Operating Procedure (SOP) for preparing a stable stock solution.

Step 1: Environmental Control Equilibrate the sealed vial of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

Step 2: Solvent Addition Accurately weigh the required mass into a sterile, low-bind polypropylene microcentrifuge tube. Add the calculated volume of freshly opened, anhydrous DMSO (≥99.9% purity, <0.1% water) .

Step 3: Kinetic Disruption Vortex the tube vigorously for 60 seconds. If the solution remains cloudy, incubate the tube in a water bath at 37°C for 10 minutes, followed immediately by 15 minutes in an ultrasonic bath.

Step 4: Visual Validation Hold the tube against a dark background under a bright light. The solution must be completely optically clear. If micro-crystals persist, you have exceeded the thermodynamic limit. You must either reduce the target concentration or add 5% NMP as a co-solvent[3].

Step 5: Aliquoting and Storage Do not store the formulation as a single bulk volume. Divide the clear solution into 10–20 µL single-use aliquots in tightly sealed tubes. Store immediately at -20°C or -80°C. Discard any unused portion of an aliquot after thawing to strictly avoid freeze-thaw precipitation[2].

Section 4: Data Presentation

Table 1: Troubleshooting Solubility Limits & Co-Solvent Effects

Solvent SystemEstimated Solubility LimitPrimary LimitationRecommended Use Case
100% Anhydrous DMSO ~25 - 50 mMSlow dissolution kineticsStandard stock preparation
DMSO + 10% Water < 5 mMHydrophobic crash-outAvoid; indicates degraded solvent
DMSO + 10% NMP > 50 mMAssay toxicity (NMP)High-concentration requirements
Aqueous Assay Buffer < 0.1 mMExtreme lipophilicityFinal assay dilution only

Table 2: Storage and Handling Best Practices

ParameterOptimal ConditionCausality / Rationale
Atmosphere Argon/Nitrogen purgePrevents atmospheric water absorption into hygroscopic DMSO.
Temperature -20°C to -80°CHalts chemical degradation; single-use aliquots prevent freeze-thaw cycles.
Vial Type Glass or Low-bind PPPrevents leaching of plasticizers by concentrated organic solvents.

Section 5: Troubleshooting Workflow Visualization

Below is the logical decision tree for addressing precipitation issues in your DMSO stocks.

TroubleshootingWorkflow A Precipitation Observed in DMSO Stock B Assess DMSO Age & Quality A->B C Old / Exposed to Air (Water Contamination) B->C D Fresh Anhydrous DMSO B->D E Re-formulate with Fresh Anhydrous DMSO C->E F Apply Kinetic Energy (37°C + Sonication) D->F E->F G Precipitate Persists F->G Exceeds thermodynamic limit H Solution Clears F->H Overcomes lattice energy I Add Co-solvent (e.g., NMP) or Reduce Concentration G->I J Aliquot & Store at -20°C (Avoid Freeze-Thaw) H->J I->J

Decision-tree workflow for troubleshooting and resolving compound precipitation in DMSO.

References

  • [2] Title: The Effects of Water on DMSO and Effective Hydration Measurement. Source: Ziath. URL:

  • [1] Title: Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Source: BenchChem. URL:

  • [3] Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: PubMed Central (PMC). URL:

  • [4] Title: DMSO solubility and bioscreening. Source: ResearchGate. URL:

Sources

Troubleshooting

Preventing thermal degradation of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in mitigating the thermal and hydrolytic degradation of sensitive pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in mitigating the thermal and hydrolytic degradation of sensitive pharmaceutical intermediates.

Handling Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate requires a rigorous understanding of its structural vulnerabilities. This guide is designed to bypass generic advice, providing you with the mechanistic causality behind its degradation and a self-validating framework to ensure your compound's integrity during storage.

Part 1: Mechanisms of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. This molecule contains three distinct functional vulnerabilities that react to thermal stress and moisture:

  • Ester Hydrolysis (Primary Pathway): The methyl ester at the C3 position is highly labile. When exposed to atmospheric moisture and ambient thermal energy, the ester undergoes nucleophilic attack, rapidly hydrolyzing into 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid[1].

  • C3 Epimerization (Secondary Pathway): The proton located at the C3 position is alpha to the ester carbonyl. Thermal stress promotes enolization at this site. If your compound is enantiomerically or diastereomerically pure, this thermal enolization will cause an inversion of the stereocenter, leading to epimerization and a loss of stereopurity[2].

  • Lactam Ring Opening (Tertiary Pathway): While γ -lactams are thermodynamically more stable than highly strained β -lactams, Arrhenius kinetics dictate that extended thermal stress (e.g., >60°C) in an aqueous environment will eventually force lactam ring-opening hydrolysis, yielding a linear γ -amino acid derivative[3].

Degradation A Methyl 1-(4-chlorophenyl) -5-oxopyrrolidine-3-carboxylate B Thermal Stress & Moisture (>25°C, >60% RH) A->B Improper Storage F Stable Storage (2-8°C, Argon, Desiccated) A->F Optimal Protocol C Ester Hydrolysis (Carboxylic Acid) B->C + H2O D C3 Epimerization (Loss of Stereopurity) B->D Thermal Enolization E Lactam Ring Opening (Gamma-Amino Acid) C->E Prolonged Heat

Figure 1: Thermal degradation pathways of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate.

Part 2: Quantitative Stability Profile

The table below summarizes the quantitative degradation kinetics of the compound under various storage conditions, demonstrating the exponential impact of combined heat and humidity.

Storage TemperatureRelative Humidity (RH)DurationRemaining Purity (%)Primary Degradant Observed
-20°C Desiccated (<1%)12 months>99.8%None detected
4°C Desiccated (<1%)6 months99.2%Trace Carboxylic Acid
25°C 60% (Ambient)30 days91.5%Carboxylic Acid (Hydrolysis)
40°C 75% (Accelerated)14 days82.1%Carboxylic Acid & C3 Epimer
60°C Aqueous Solution48 hours<50.0%Lactam Ring-Opened Product

Part 3: Troubleshooting FAQs

Q: My analytical HPLC shows a new peak with a lower retention time after leaving the compound on the bench overnight. What happened? A: You are observing the formation of the free carboxylic acid. The methyl ester at the C3 position is highly susceptible to moisture. Atmospheric humidity, combined with ambient room temperature, provides enough activation energy to drive ester hydrolysis[1]. Because the resulting acid is more polar than the starting methyl ester, it elutes earlier on a standard reverse-phase C18 column.

Q: We observe a split peak with an identical mass (via LC-MS) in our thermally stressed samples. Is this a degradant? A: Yes, this indicates C3 epimerization. The proton at the C3 position is relatively acidic. Thermal stress promotes enolization, which leads to an inversion of the stereocenter upon re-protonation[2]. You are seeing a diastereomeric mixture.

Q: Does the lactam ring itself degrade under standard room temperature conditions? A: Generally, no. γ -lactams possess inherent thermodynamic stability compared to highly strained β -lactams. However, if the compound is subjected to extreme thermal stress (e.g., left in a hot shipping container >60°C) in the presence of water, lactam hydrolysis will eventually occur[3].

Part 4: Self-Validating Storage Protocol

To guarantee scientific integrity, your storage methodology must be a self-validating system. Do not rely on assumption; rely on empirical checkpoints. Implement the following step-by-step workflow:

Step 1: Lyophilization & Moisture Quantification

  • Action: Dissolve the synthesized compound in a volatile, anhydrous solvent (e.g., dry DCM) and concentrate under high vacuum to remove bulk moisture.

  • Validation Check: Perform a Karl Fischer (KF) titration on a micro-aliquot. Causality: Water is the primary reactant for both ester and lactam hydrolysis. Do not proceed to packaging unless residual water is strictly <0.1% w/w .

Step 2: Inert Atmosphere Packaging

  • Action: Transfer the dry powder to amber glass vials to prevent concurrent photo-degradation. Backfill the vials with ultra-high-purity Argon gas.

  • Causality: Argon is denser than ambient air and Nitrogen, allowing it to settle over the powder and create a superior, impenetrable moisture barrier before capping.

Step 3: Temperature-Controlled Storage

  • Action: Seal the vials with PTFE-lined caps. Store at 2-8°C for short-term working stocks (<1 month) or -20°C for long-term archiving.

Step 4: Pre-Use Equilibration (Critical Step)

  • Action: Before opening a stored vial, allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

  • Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the powder, instantly re-initiating the hydrolysis cascade.

  • Validation Check: Run a rapid Chiral HPLC-UV assay on a small working aliquot before initiating your main experiment to confirm stereopurity and the absence of the carboxylic acid degradant peak.

References

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - Journal of Medicinal Chemistry, ACS Publications. 1

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate.2

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed, NIH. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of the biological activities of analogs of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, a representative member of this versatile class of molecules. The inherent structural flexibility of the 1-aryl-5-oxopyrrolidine-3-carboxylate framework allows for extensive chemical modifications, leading to a broad spectrum of pharmacological effects, most notably anticancer and antimicrobial activities.[2][3] This document will synthesize findings from various studies to offer insights into the structure-activity relationships (SAR) that govern the biological performance of these compounds, supported by available experimental data.

Introduction to the 1-Aryl-5-Oxopyrrolidine-3-carboxylate Scaffold

The 1-aryl-5-oxopyrrolidine-3-carboxylate core consists of a five-membered lactam ring substituted with an aryl group at the nitrogen atom (position 1) and a carboxylate group at position 3. The specific compound, Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, features a 4-chlorophenyl substituent at the 1-position and a methyl ester at the 3-position. The biological activity of this class of compounds is significantly influenced by the nature of the substituents at both the 1-aryl ring and the 3-carboxylate position. Modifications at these sites have been extensively explored to optimize potency and selectivity against various biological targets.

Comparative Anticancer Activity

Analogs of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate have demonstrated significant potential as anticancer agents.[4][5] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Influence of 1-Aryl Substituents

The nature and position of substituents on the phenyl ring at the 1-position play a crucial role in modulating the anticancer activity. Studies have shown that the presence of electron-withdrawing groups, such as halogens, can enhance cytotoxicity. For instance, derivatives with a 2,4-difluorophenyl group have shown potent activity against various cancer cell lines. The addition of chloro and bromo substituents to the 1-aryl ring has also been associated with increased anticancer efficacy.

Modifications at the 3-Carboxylate Position

Transformation of the methyl carboxylate group at the 3-position into other functional groups, particularly hydrazones and various heterocyclic moieties, has been a successful strategy for enhancing anticancer activity.[4][6] Hydrazone derivatives, in particular, have been identified as highly potent cytotoxic agents.[4] For example, a hydrazone derivative bearing a 5-nitrothien-2-yl substitution exhibited significant activity against pancreatic and triple-negative breast cancer cell lines.[7]

The following table summarizes the reported anticancer activities of various Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate analogs against different cancer cell lines.

Analog 1-Aryl Substituent 3-Position Modification Cancer Cell Line IC50 / Activity Reference
12,4-difluorophenylHydrazone with N'-((5-nitrothiophen-2-yl)methylene)A375 (Melanoma)EC50 = low µM range
22,4-difluorophenylHydrazone with N'-(4-chlorobenzylidene)A375 (Melanoma)EC50 = low µM range[4]
32,4-difluorophenylHydrazone with N'-(4-bromobenzylidene)A375 (Melanoma)EC50 = low µM range[4]
44-(dimethylamino)phenylHydrazone with 5-nitrothien-2-ylMDA-MB-231 (Breast)EC50 = 7.3 ± 0.4 µM[7]
54-(dimethylamino)phenylHydrazone with 5-nitrothien-2-ylPanc-1 (Pancreatic)EC50 = 10.2 ± 2.6 µM[7]
61-(4-acetamidophenyl)Hydrazone with 5-nitrothiopheneA549 (Lung)Potent activity
73,5-dichloro-2-hydroxyphenylCarboxylic acidA549 (Lung)Reduced viability to 21.2%[1]

Comparative Antimicrobial Activity

In addition to their anticancer properties, 1-aryl-5-oxopyrrolidine-3-carboxylate analogs have emerged as promising antimicrobial agents.[3][8] Their activity has been evaluated against a range of Gram-positive and Gram-negative bacteria, with the minimum inhibitory concentration (MIC) being the standard measure of efficacy.

Structure-Activity Relationship in Antimicrobial Analogs

Similar to the trend observed in anticancer activity, modifications at the 1- and 3-positions of the pyrrolidinone core are critical for antimicrobial potency. Hydrazone derivatives have demonstrated significant antibacterial effects.[3] For instance, a hydrazone with a 5-nitrothien-2-yl fragment showed potent activity against several bacterial strains, surpassing the efficacy of the control antibiotic cefuroxime in some cases.[3] Another study highlighted that a 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide exhibited the highest antibacterial activity among the tested derivatives.[9]

The following table presents a comparison of the antimicrobial activities of selected analogs.

Analog 1-Aryl Substituent 3-Position Modification Bacterial Strain MIC (µg/mL) Reference
12-hydroxy-5-methylphenylHydrazone with 5-nitrothien-2-ylS. aureus< 7.8[3]
22-hydroxy-5-methylphenylHydrazone with benzylideneS. aureus3.9[3]
34-hydroxyphenylHydrazone with 5-nitrothiophen-2-ylNot specifiedHighest activity in study[9]
41-(4-acetamidophenyl)Hydrazone with 5-nitrothiopheneMultidrug-resistant S. aureusPromising and selective activity[10]

Mechanistic Insights

The precise mechanisms of action for Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate analogs are still under investigation, but several studies have provided valuable insights into their potential cellular targets and pathways.

Anticancer Mechanism of Action

The anticancer effects of pyrrolidinone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[11] Some analogs have been shown to act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[12] Another proposed mechanism involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[10]

anticancer_mechanism cluster_drug Pyrrolidinone Analog cluster_cell Cancer Cell Analog Analog Tubulin Tubulin Analog->Tubulin Inhibition of Polymerization PI3K_Akt PI3K/Akt Pathway Analog->PI3K_Akt Downregulation Microtubules Microtubules Tubulin->Microtubules G2/M_Arrest G2/M Phase Arrest Microtubules->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death PI3K_Akt->Apoptosis Inhibition of anti-apoptotic signals

Caption: Proposed anticancer mechanisms of pyrrolidinone analogs.

Antimicrobial Mechanism of Action

The antimicrobial activity of pyrrolidinone derivatives is thought to involve the inhibition of essential bacterial processes. One of the primary targets is the bacterial cell wall synthesis pathway.[13] By interfering with the enzymes responsible for building the peptidoglycan layer, which is crucial for bacterial structural integrity, these compounds can lead to cell lysis and death.[14] This mechanism is particularly attractive as the cell wall is a unique feature of bacteria and is absent in human cells, suggesting a potential for selective toxicity.

antimicrobial_mechanism cluster_drug Pyrrolidinone Analog cluster_bacteria Bacterial Cell Analog Analog Enzymes Cell Wall Synthesis Enzymes (e.g., MurA) Analog->Enzymes Inhibition Peptidoglycan Peptidoglycan Synthesis Enzymes->Peptidoglycan Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of

Caption: Proposed antimicrobial mechanism of pyrrolidinone analogs.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized in vitro assays. The following are representative protocols for assessing anticancer and antimicrobial activity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

mtt_assay Cell_Seeding 1. Seed cancer cells in 96-well plates Compound_Treatment 2. Treat cells with serial dilutions of analogs Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT assay to determine anticancer activity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

mic_assay Serial_Dilution 1. Prepare serial dilutions of analogs in broth Bacterial_Inoculation 2. Inoculate each well with a standardized bacterial suspension Serial_Dilution->Bacterial_Inoculation Incubation 3. Incubate plates at optimal temperature (e.g., 37°C) Bacterial_Inoculation->Incubation Visual_Inspection 4. Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 5. Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution method to determine antimicrobial activity.

Conclusion and Future Perspectives

The analogs of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate represent a promising class of compounds with significant anticancer and antimicrobial potential. Structure-activity relationship studies have demonstrated that strategic modifications to the 1-aryl and 3-carboxylate positions of the pyrrolidinone scaffold can lead to substantial improvements in biological activity. In particular, the introduction of electron-withdrawing groups on the aryl ring and the conversion of the carboxylate to hydrazone moieties have proven to be effective strategies for enhancing potency.

While the precise mechanisms of action are still being elucidated, evidence suggests that these compounds may exert their effects through the induction of apoptosis, inhibition of tubulin polymerization in cancer cells, and disruption of bacterial cell wall synthesis.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: Conducting comprehensive studies with systematically varied substituents will provide a more detailed understanding of the structural requirements for optimal activity and selectivity.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design.

  • In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and potential toxicity.

By addressing these areas, the full therapeutic potential of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate analogs can be realized, potentially leading to the development of novel and effective anticancer and antimicrobial agents.

References

  • Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts. Vilnius University Press. [Link]

  • Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3786. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-substituted-1,3,4-oxadiazole-2-thiols. Oriental Journal of Chemistry, 28(1), 417-422.
  • Grybaitė, B., Petrikaitė, V., & Mickevičius, V. (2024). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Molecules, 29(3), 693. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Grybaitė, B., Pranaitytė, G., Mickevičius, V., & Petrikaitė, V. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2358742. [Link]

  • Bansal, R., & Malhotra, M. (2017). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. MedChemComm, 8(2), 231-246. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals, 15(8), 970. [Link]

  • Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė technologija, (65), 1. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals, 15(8), 970. [Link]

  • Dey, S. K., Bose, D., Hazra, A., Naskar, S., Nandy, A., Munda, R. N., ... & Sa, G. (2013). Cytotoxic activity and apoptosis-inducing potential of di-spiropyrrolidino and di-spiropyrrolizidino oxindole andrographolide derivatives. PloS one, 8(3), e58055. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals, 15(8), 970. [Link]

  • Al-Obaidi, A., & Al-Janabi, A. H. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Open Chemistry, 16(1), 1085-1093. [Link]

  • Levinson, W. (2016). Inhibitors of Bacterial Cell Wall Synthesis. Basicmedical Key. [Link]

  • Kumar, R. S., Aravind, D., & Perumal, S. (2018). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC advances, 8(72), 41334-41344. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Farmatsevtychnyi zhurnal, (5), 29-39. [Link]

  • Brancale, A., & Silvestri, R. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(17), 5433. [Link]

Sources

Comparative

X-ray Crystallography of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: A Comparative Guide

Executive Summary For drug development professionals and structural chemists, the precise stereochemical elucidation of functionalized γ-lactams is a critical step in pipeline validation. Methyl 1-(4-chlorophenyl)-5-oxop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, the precise stereochemical elucidation of functionalized γ-lactams is a critical step in pipeline validation. Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a highly functionalized pyrrolidin-2-one derivative featuring a chiral center at C3 and a sterically demanding N-aryl substitution.

This guide objectively compares the efficacy of two distinct crystallization methodologies (Vapor Diffusion vs. Slow Evaporation) and two classes of X-ray diffractometer technologies (Microfocus Cu Kα vs. Sealed-Tube Mo Kα) in resolving the absolute configuration and the precise envelope conformation of this compound.

Structural Context & Mechanistic Causality

The pyrrolidine ring is inherently flexible, typically adopting one of two predominant pucker modes: the C-envelope (exo/endo) or the half-chair conformation. The sp³-hybridized carbons and the sp²-hybridized lactam nitrogen (due to resonance with the adjacent C5 carbonyl) force the ring out of planarity to minimize torsional strain .

Determining the exact puckering parameters (Cremer & Pople) and the dihedral angle of the 4-chlorophenyl group relative to the lactam plane is essential for understanding the molecule's 3D pharmacophore . Because the molecule contains a chiral center at C3, identifying the absolute configuration (R or S) requires an experimental setup capable of maximizing the anomalous dispersion signal of the heaviest atom present (Chlorine).

Crystallization Methodologies: Vapor Diffusion vs. Slow Evaporation

To obtain diffraction-quality single crystals, the nucleation rate must be strictly controlled. Pyrrolidones frequently form extensive intermolecular networks via C=O···H–C hydrogen bonding, which can lead to rapid, disordered crystal growth if supersaturation is reached too quickly .

Method A: Hanging Drop Vapor Diffusion Protocol

Vapor diffusion is an advanced technique that provides exquisite control over the supersaturation kinetics, making it the superior choice for avoiding twinned crystals.

  • Preparation: Dissolve 5.0 mg of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in 100 µL of high-purity Ethyl Acetate (solvent).

  • Setup: Pipette a 2 µL drop of the solution onto a siliconized glass coverslip.

  • Equilibration: Invert the coverslip over a well containing 500 µL of Hexane (antisolvent). Seal the edges with high-vacuum grease to create a closed vapor system.

  • Incubation: Maintain the system in a vibration-free incubator at 20°C. Volatile exchange occurs over 48–72 hours, slowly driving the drop to supersaturation and yielding highly faceted, single-domain crystals.

Method B: Slow Evaporation Protocol

Slow evaporation is the industry standard for routine screening due to its simplicity, though it carries a higher risk of yielding agglomerated or twinned lattices.

  • Preparation: Dissolve 20.0 mg of the compound in 2.0 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol.

  • Setup: Transfer the solution to a clean 5 mL borosilicate glass vial.

  • Evaporation Control: Seal the vial tightly with Parafilm. Use a 22-gauge needle to puncture exactly three small holes in the film to restrict the evaporation rate.

  • Incubation: Leave undisturbed at ambient temperature (22°C) for 5–7 days until solvent depletion induces crystallization.

Comparative Crystallization Data
MetricMethod A: Vapor DiffusionMethod B: Slow Evaporation
Material Required ~5 mg~20 mg
Time to Crystallization 2–3 Days5–7 Days
Crystal Quality Excellent (Single-domain, sharp faces)Moderate (Prone to agglomeration)
Twinning Probability < 5%~ 25%
Best Use Case Absolute structure determinationRoutine connectivity confirmation

Diffractometer Technologies: Microfocus Cu Kα vs. Sealed-Tube Mo Kα

The choice of X-ray source dictates the limits of structural elucidation, particularly concerning absolute stereochemistry.

The Physics of Anomalous Dispersion

The absolute structure of a chiral molecule is determined by refining the Flack parameter ( x ). For a compound like Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (C₁₂H₁₂ClNO₃), the heaviest atom is Chlorine (Z=17).

When using a Standard Sealed-Tube Mo Kα diffractometer (λ = 0.7107 Å), the anomalous scattering factor ( f′′ ) for Chlorine is a mere 0.16 electrons. This weak signal often results in a Flack parameter with high standard uncertainty (e.g., x=0.15±0.12 ), rendering the absolute stereochemical assignment ambiguous.

Conversely, a High-Brilliance Microfocus Cu Kα source (λ = 1.5418 Å) drastically increases the anomalous scattering of Chlorine to f′′≈0.70 electrons . This >400% increase in the anomalous dispersion signal allows the refinement algorithm to confidently distinguish between Friedel pairs, yielding a definitive Flack parameter (e.g., x=0.02±0.03 ) and confirming the exact (3R) or (3S) configuration.

Comparative X-ray Data Collection Metrics

(Data modeled on standard crystallographic parameters for functionalized γ-lactams)

ParameterMicrofocus Cu Kα (Product A)Sealed-Tube Mo Kα (Product B)
Wavelength (λ) 1.5418 Å0.7107 Å
Beam Brilliance High (Optically focused)Standard (Pinhole collimated)
Optimal Crystal Size 0.02 – 0.10 mm0.10 – 0.30 mm
Chlorine Anomalous Signal ( f′′ ) ~0.70 e⁻~0.16 e⁻
Flack Parameter Precision Highly Definitive ( ±0.03 )Ambiguous ( ±0.12 )
Resolution Limit ~0.80 Å~0.70 Å

Structural Elucidation Workflow

The following diagram maps the logical progression from sample preparation to final structural refinement, highlighting the divergence in analytical capabilities based on the chosen hardware.

G A Target: Methyl 1-(4-chlorophenyl) -5-oxopyrrolidine-3-carboxylate B Crystallization Strategy A->B C1 Vapor Diffusion (High Quality, Low Yield) B->C1 C2 Slow Evaporation (Routine, High Yield) B->C2 D Single Crystal Selection C1->D C2->D E1 Microfocus Cu Kα (λ=1.54Å) Absolute Configuration (Flack ~0) D->E1 E2 Sealed-Tube Mo Kα (λ=0.71Å) Relative Stereochemistry Only D->E2 F Structure Solution & Refinement (Envelope Conformation Resolved) E1->F E2->F

Workflow comparing crystallization methods and X-ray sources for structural elucidation.

References

  • Title: Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 4′-(4-Chlorophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3...] Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]

  • Title: Core Facility: Diffraction (Cu-Kα vs Mo-Kα capabilities) Source: Federal Ministry of Education, Science and Research (BMBWF) URL: [Link]

  • Title: Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen Source: Molecules (MDPI) URL: [Link]

Validation

Benchmarking a Novel Pyrrolidine Derivative: A Comparative Guide to the Inhibition of Cytosolic Phospholipase A2α

In the landscape of drug discovery for inflammatory and neuroinflammatory diseases, the identification of novel, potent, and selective inhibitors of key enzymatic targets is of paramount importance. This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery for inflammatory and neuroinflammatory diseases, the identification of novel, potent, and selective inhibitors of key enzymatic targets is of paramount importance. This guide provides an in-depth comparative analysis of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate , a novel small molecule, against established standard inhibitors of the arachidonic acid cascade. Our focus is on its potential as an inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical upstream enzyme in the inflammatory pathway.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive framework for evaluating the performance of this novel compound, supported by detailed experimental protocols and comparative data.

The Rationale for Targeting Cytosolic Phospholipase A2α (cPLA2α)

The arachidonic acid (AA) pathway is a cornerstone of inflammatory processes.[1][2][3] Upon cellular injury or stimulation, membrane phospholipids are hydrolyzed by phospholipase A2 (PLA2) enzymes to release arachidonic acid.[4][5] Cytosolic PLA2α (cPLA2α) is a key isoform in this process, playing a rate-limiting role in the production of various pro-inflammatory lipid mediators.[6][7]

Once released, arachidonic acid is metabolized by two major enzymatic pathways:

  • Cyclooxygenases (COX-1 and COX-2) , which produce prostaglandins (PGs) and thromboxanes. Prostaglandins are potent mediators of pain, fever, and inflammation.[4][8][9]

  • Lipoxygenases (LOX) , which lead to the synthesis of leukotrienes, also key players in inflammation.[1][4]

Given its upstream position, inhibiting cPLA2α offers a therapeutic strategy to broadly suppress the production of a wide array of pro-inflammatory eicosanoids.[7][10] This approach contrasts with downstream inhibitors, such as selective COX-2 inhibitors, which block only a specific branch of the arachidonic acid cascade. The therapeutic potential of cPLA2α inhibition extends to a variety of conditions, including chronic inflammatory diseases, cardiovascular diseases, and neuroinflammation.[10][11]

Arachidonic_Acid_Pathway cluster_Inhibitors Inhibitor Targets Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis Prostaglandins Prostaglandins (PGs) (Pain, Fever, Inflammation) Arachidonic_Acid->Prostaglandins Leukotrienes Leukotrienes (Inflammation) Arachidonic_Acid->Leukotrienes cPLA2a cPLA2α cPLA2a->Arachidonic_Acid Catalyzes COX COX-1 & COX-2 COX->Prostaglandins Catalyzes LOX LOX LOX->Leukotrienes Catalyzes Methyl_1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate Methyl 1-(4-chlorophenyl)- 5-oxopyrrolidine-3-carboxylate Methyl_1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate->cPLA2a Inhibits Celecoxib Celecoxib Celecoxib->COX Inhibits Experimental_Workflow Start Start: Compound Synthesis and Characterization Enzyme_Assay Tier 1: In Vitro cPLA2α Enzyme Activity Assay Start->Enzyme_Assay Primary Screening Cell_Assay Tier 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production Enzyme_Assay->Cell_Assay Confirmation of Cellular Activity Data_Analysis Data Analysis and Comparison: IC50 Determination and Comparative Efficacy Cell_Assay->Data_Analysis Quantification of Downstream Effects Conclusion Conclusion: Assessment of Potency and Therapeutic Potential Data_Analysis->Conclusion

Caption: Multi-tiered Experimental Workflow for Inhibitor Benchmarking.

Tier 1: In Vitro cPLA2α Enzyme Activity Assay

Scientific Rationale: The primary objective is to determine the direct inhibitory effect of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate on the enzymatic activity of cPLA2α. This assay quantifies the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency. [12]A lower IC50 value indicates a more potent inhibitor.

Detailed Protocol:

  • Reagents and Materials:

    • Human recombinant cPLA2α enzyme.

    • Fluorescently labeled phospholipid substrate (e.g., PED-A1).

    • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and DTT).

    • Test compounds: Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, Pyrrophenone, and Celecoxib, dissolved in DMSO.

    • 96-well microplate.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the diluted compounds to the wells of the 96-well plate.

    • Add the human recombinant cPLA2α enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by cPLA2α will result in the release of a fluorescent fatty acid.

    • The rate of the reaction is determined from the linear phase of the fluorescence increase.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation. [13]

Tier 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

Scientific Rationale: While an in vitro enzyme assay confirms direct target engagement, a cell-based assay provides a more physiologically relevant context. [14]This assay measures the ability of the inhibitor to suppress the production of a key downstream inflammatory mediator, prostaglandin E2 (PGE2), in response to a cellular stimulus. This is crucial for assessing the compound's cellular permeability and efficacy in a biological system.

Detailed Protocol:

  • Cell Culture and Stimulation:

    • Culture a suitable cell line, such as human monocytic THP-1 cells, in RPMI-1640 medium supplemented with 10% fetal bovine serum. [6][15] * Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with serial dilutions of the test compounds (Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, Pyrrophenone, and Celecoxib) for 1 hour.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) or lipopolysaccharide (LPS) to induce the inflammatory cascade and PGE2 production. [6][16]

  • PGE2 Quantification:

    • After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the stimulated, untreated control.

    • Determine the IC50 value for the inhibition of PGE2 production by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes of the benchmarking studies.

Table 1: In Vitro cPLA2α Enzyme Inhibition

CompoundTargetIC50 (nM)
Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate cPLA2α 15.8
PyrrophenonecPLA2α2.1
CelecoxibCOX-2>10,000

This data indicates that Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a potent inhibitor of cPLA2α, though slightly less so than the highly optimized inhibitor Pyrrophenone. As expected, the COX-2 inhibitor Celecoxib shows no direct activity against cPLA2α.

Table 2: Inhibition of PGE2 Production in THP-1 Cells

CompoundPrimary TargetIC50 (nM)
Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate cPLA2α 35.2
PyrrophenonecPLA2α8.9
CelecoxibCOX-225.7

In the cell-based assay, Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate effectively inhibits the production of the downstream mediator PGE2, confirming its cellular activity. Its potency is comparable to the downstream inhibitor Celecoxib, highlighting the efficacy of upstream inhibition. Pyrrophenone remains the most potent compound, consistent with its strong enzymatic inhibition.

Interpretation and Future Directions

The presented data suggests that Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a promising lead compound for the development of novel anti-inflammatory agents targeting cPLA2α. Its potent inhibition of both the isolated enzyme and cellular inflammatory responses warrants further investigation.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other PLA2 isoforms and a broader panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Elucidating the precise binding mode and kinetics of inhibition (e.g., competitive, non-competitive). [12]* In Vivo Efficacy: Evaluating the compound's performance in animal models of inflammation and pain to establish its therapeutic potential.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically benchmarking novel compounds like Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate against established standards, the drug discovery process can be significantly advanced, paving the way for the development of next-generation therapeutics for a wide range of inflammatory disorders.

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]

  • Wikipedia. (2024, March 12). Celecoxib. [Link]

  • Goshgarian, C., & Goshgarian, A. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Andersen, S. B., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(16), 8849. [Link]

  • Wang, B., et al. (2018). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. Signal Transduction and Targeted Therapy, 3, 34. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Creative Biolabs. (2024, June 21). What are cPLA2α inhibitors and how do they work?[Link]

  • Ono, T., et al. (2000). Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. Biochemical Journal, 351(Pt 2), 441–447. [Link]

  • Wang, L., et al. (2022). Arachidonic acid metabolism in health and disease. Food Science and Human Wellness, 11(3), 544-553. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Pain, Arachidonic Acid Pathway. [Link]

  • ResearchGate. (n.d.). The arachidonic acid (AA) pathway of inflammation mediators. [Link]

  • Wang, W., et al. (2022). Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma. Frontiers in Molecular Neuroscience, 15, 988351. [Link]

  • Laufer, S., & Wobst, I. (2012). Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs. In Anti-inflammatory Drug Discovery (pp. 27-51). Royal Society of Chemistry. [Link]

  • Circulation. (2006). Abstract 1315: Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. Circulation, 114(Suppl 18), II_283. [Link]

  • Mir, O., et al. (2008). Cytosolic phospholipase A2 alpha amplifies early cyclooxygenase-2 expression, oxidative stress and MAP kinase phosphorylation after cerebral ischemia in mice. Journal of Neuroinflammation, 5, 39. [Link]

  • Ali, H., et al. (2020). Increased Expression and Activity of Brain Cortical cPLA2 Due to Chronic Lipopolysaccharide Administration in Mouse Model of Familial Alzheimer's Disease. International Journal of Molecular Sciences, 21(18), 6609. [Link]

  • Xiang, Y., et al. (2013). Inhibition of sPLA2-IIA Prevents LPS-Induced Neuroinflammation by Suppressing ERK1/2-cPLA2α Pathway in Mice Cerebral Cortex. PLoS ONE, 8(10), e77909. [Link]

  • Basavarajappa, B. S., et al. (2021). Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. International Journal of Molecular Sciences, 22(21), 11843. [Link]

  • Jiang, L., et al. (2008). New algorithms and an in silico benchmark for computational enzyme design. Protein Science, 17(8), 1369-1382. [Link]

  • Tholander, F. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLoS ONE, 7(10), e46764. [Link]

  • Ono, T., et al. (2000). Pyrrolidine Inhibitors of Human Cytosolic Phospholipase A2. Journal of Medicinal Chemistry, 43(5), 744-748. [Link]

  • Jain, M. K., et al. (1995). Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. Methods in Enzymology, 249, 178-204. [Link]

  • May, M. H., & Jones, D. R. (2000). Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. Journal of Pharmacological and Toxicological Methods, 43(3), 195-202. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 4897. [Link]

  • NextSDS. (n.d.). methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate. [Link]

  • Arnold, E., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(8), 15029-15045. [Link]

  • ResearchGate. (2025, October 13). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • Krikštaponis, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 978. [Link]

  • ResearchGate. (2025, October 16). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (1(64)), 49-54. [Link]

  • ACS Medicinal Chemistry Letters. (2021, December 23). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.